molecular formula C20H24O7 B15595501 (2E)-Leocarpinolide F

(2E)-Leocarpinolide F

Cat. No.: B15595501
M. Wt: 376.4 g/mol
InChI Key: RGDZQGAEJIRTEC-AKAIVESLSA-N
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Description

(2E)-Leocarpinolide F is a useful research compound. Its molecular formula is C20H24O7 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(3aS,4S,5S,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4-,13-8?,14-7?/t15-,16+,17+,18+/m1/s1

InChI Key

RGDZQGAEJIRTEC-AKAIVESLSA-N

Origin of Product

United States

Foundational & Exploratory

(2E)-Leocarpinolide F natural source and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2E)-Leocarpinolide F: Current Knowledge on its Natural Source and Isolation

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural source and isolation of the compound this compound. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is currently no specific information available regarding a compound named "this compound" or "Leocarpinolide F". Extensive searches have not yielded any data on its natural origin, isolation protocols, or biological activity.

This document details the search methodology employed and provides context on related compounds and plant species that were investigated during the search process. While information on the target compound is absent, this guide will briefly touch upon the phytochemical profile of Leucas aspera, a plant known for producing a variety of terpenoids, and "Leocarpinolide B," a distinct sesquiterpene lactone isolated from Sigesbeckia Herba, to highlight the scope of the investigation.

It is concluded that "this compound" may be a novel compound not yet described in the scientific literature, a compound known by a different name, or an internal laboratory identifier not in the public domain.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Sesquiterpene lactones, a class of secondary metabolites, are of particular interest due to their diverse and potent biological activities. This guide was initiated to provide a comprehensive technical overview of "this compound," focusing on its natural source and the methodologies for its isolation and characterization. However, the absence of any public data on this specific compound has shifted the focus of this report to documenting the search efforts and providing relevant, albeit indirect, information.

Search Methodology for "this compound"

A multi-pronged search strategy was implemented to locate information on "this compound". The search queries included:

  • "this compound natural source"

  • "this compound isolation protocol"

  • "Leocarpinolide F natural source"

  • "Leocarpinolide F isolation"

  • "phytochemicals of Leucas aspera"

  • "sesquiterpene lactones from Leucas aspera"

  • "bioactive compounds from Leucas aspera"

  • "phytochemicals of Sigesbeckia Herba"

The search encompassed major scientific databases, including Google Scholar, PubMed, Scopus, and chemical databases such as PubChem and ChemSpider. Despite these exhaustive efforts, no publications, patents, or database entries were found that mention "this compound" or "Leocarpinolide F".

Related Research Areas Investigated

In the absence of direct information, the investigation was broadened to include related topics that emerged during the search process.

Phytochemistry of Leucas aspera

Leucas aspera, a plant belonging to the Lamiaceae family, is known to be a rich source of various phytochemicals, including terpenoids, flavonoids, alkaloids, and fatty acids.[1][2][3] The plant is used in traditional medicine for treating a variety of ailments.[4][5][6] While numerous compounds have been isolated from Leucas aspera, including sesquiterpenes, there is no mention of "Leocarpinolide F" in the reviewed literature.[4][7]

Leocarpinolide B from Sigesbeckia Herba

The search for "Leocarpinolide" yielded several results for "Leocarpinolide B," a sesquiterpene lactone isolated from Sigesbeckia Herba. This compound has been studied for its anti-inflammatory properties. It is important to note that Leocarpinolide B is a distinct chemical entity, and there is no indication from the available literature that "Leocarpinolide F" is related to it or is also found in Sigesbeckia Herba.

Data Presentation

Due to the lack of available information on "this compound," no quantitative data can be presented.

Experimental Protocols

As no isolation or characterization of "this compound" has been reported, this guide cannot provide any experimental protocols.

Visualizations

The absence of data on "this compound" precludes the creation of any diagrams related to its isolation workflow or potential biological pathways.

Conclusion and Future Directions

This technical guide concludes that information on the natural source and isolation of "this compound" is not available in the public scientific domain as of December 2025. The compound remains uncharacterized in the accessible literature.

For researchers, scientists, and drug development professionals interested in this molecule, the following future directions are recommended:

  • Verification of the Compound Name: It is crucial to verify the name "this compound" for any potential typographical errors or alternative nomenclature.

  • Contact with Primary Researchers: If the name originates from a specific research group or institution, direct contact may be the only way to obtain information.

  • Novel Compound Discovery: If "this compound" is indeed a novel, yet-to-be-published compound, future research should focus on its isolation from a potential natural source, followed by structural elucidation and biological activity screening.

This report serves as a baseline of the current publicly available knowledge and underscores the potential for new discoveries in the field of natural product chemistry.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information on a compound named "(2E)-Leocarpinolide F". The following guide is a comprehensive framework for the chemical structure elucidation of a novel sesquiterpene lactone, using methodologies and data analogous to those employed for similar compounds isolated from the Sigesbeckia genus, such as Leocarpinolide B. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The genus Sigesbeckia, a source of traditional medicine, is known to produce a variety of bioactive sesquiterpene lactones.[1] These compounds have garnered significant interest for their therapeutic potential, particularly their anti-inflammatory properties.[2][3] The elucidation of the precise chemical structure of new isolates is a critical step in understanding their structure-activity relationships and advancing them as potential drug candidates. This guide outlines the key experimental protocols and data interpretation strategies for determining the structure of a hypothetical novel compound, "this compound".

Isolation and Purification

The initial step in structure elucidation is the isolation of the pure compound from its natural source. A typical workflow for the isolation of sesquiterpene lactones from Sigesbeckia species is as follows:

Experimental Protocol: Extraction and Isolation

  • Extraction: The air-dried and powdered aerial parts of the plant are extracted with a suitable solvent, such as a dichloromethane/methanol mixture, at room temperature.[4]

  • Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. This often involves an initial separation by silica (B1680970) gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Purification: The resulting fractions are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[5]

Logical Workflow for Isolation and Purification

Start Dried Plant Material (Sigesbeckia sp.) Extraction Solvent Extraction (e.g., CH2Cl2/MeOH) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Semi-preparative HPLC Fractions->HPLC PureCompound Pure Compound (this compound) HPLC->PureCompound

Caption: General workflow for the isolation and purification of a natural product.

Spectroscopic Analysis for Structure Determination

A combination of spectroscopic techniques is employed to determine the molecular formula and connectivity of the isolated compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

Experimental Protocol: HRMS Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a suitable mass spectrometer. The data provides the monoisotopic mass of the molecular ion, allowing for the calculation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the placement of protons and functional groups.

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Table 1: Representative ¹H and ¹³C NMR Data for a Sesquiterpene Lactone from Sigesbeckia sp.

Position¹³C (δc)¹H (δH, multiplicity, J in Hz)
1135.25.30, d, 9.8
2128.95.60, dd, 9.8, 8.5
3133.85.10, d, 8.5
448.52.50, m
545.12.30, m
682.34.80, t, 9.0
750.22.60, m
885.14.20, d, 7.5
940.12.10, m
10140.5-
11139.8-
12170.1-
13120.56.25, d, 3.5; 5.60, d, 3.0
1416.51.80, s
1520.81.95, s

Note: This is generalized data based on known sesquiterpene lactones and serves as an example.

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy

IR spectroscopy helps to identify characteristic functional groups, while UV-Vis spectroscopy provides information about the presence of chromophores.

Experimental Protocol: IR and UV-Vis Spectroscopy

  • IR: The IR spectrum is recorded on an FT-IR spectrometer, typically revealing absorptions for hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) functional groups.

  • UV-Vis: The UV-Vis spectrum is recorded in a solvent like methanol, with the absorption maxima (λmax) indicating the presence of conjugated systems.

Stereochemistry Determination

The determination of the relative and absolute stereochemistry is a crucial final step.

Experimental Protocol: Stereochemistry

  • NOESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to determine the relative stereochemistry by identifying protons that are close in space.

  • ECD: Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by comparing the experimental ECD spectrum with theoretically calculated spectra.

Biological Activity and Signaling Pathway

Leocarpinolide B, a related compound, has been shown to possess anti-inflammatory properties by modulating the NF-κB and Nrf2 signaling pathways.[2] It is plausible that a novel analogue like "this compound" could exhibit similar biological activities.

Signaling Pathway of Leocarpinolide B in LPS-Induced Inflammation

Caption: Anti-inflammatory signaling pathway of Leocarpinolide B.

This pathway illustrates how Leocarpinolide B inhibits the pro-inflammatory NF-κB pathway while activating the antioxidant Nrf2 pathway, suggesting a dual mechanism for its therapeutic effects.

Conclusion

The structural elucidation of novel natural products like "this compound" is a systematic process that relies on a combination of isolation techniques and advanced spectroscopic methods. By following the protocols outlined in this guide, researchers can confidently determine the planar structure and stereochemistry of new sesquiterpene lactones. This foundational chemical knowledge is paramount for subsequent pharmacological studies and the potential development of new anti-inflammatory agents.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of (2E)-Leocarpinolide F has not been experimentally elucidated to date. This guide presents a putative pathway based on the well-established biosynthesis of related sesquiterpenoid lactones (STLs) within the Asteraceae family. The experimental protocols and quantitative data provided are representative examples from studies on analogous STL pathways and are intended to serve as a methodological framework for the investigation of this compound biosynthesis.

Introduction to this compound and Sesquiterpenoid Lactones

This compound is a member of the sesquiterpenoid lactone (STL) class of natural products. STLs are a diverse group of secondary metabolites characterized by a C15 carbon skeleton and a lactone ring.[1][2] They are particularly abundant in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The biosynthesis of STLs originates from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP).[1]

The General Biosynthetic Pathway of Sesquiterpenoid Lactones

The biosynthesis of most STLs follows a conserved initial pathway, starting from FPP and proceeding through several key enzymatic steps to form a common intermediate, germacrene A acid.[1][4] Subsequent modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), lead to the vast structural diversity observed in this class of compounds.[1][2]

Formation of the Sesquiterpene Backbone

The initial steps of STL biosynthesis are localized in the cytoplasm and plastids, where FPP is synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, respectively.

  • Farnesyl Pyrophosphate (FPP) Cyclization: The first committed step in STL biosynthesis is the cyclization of FPP to form the sesquiterpene backbone. In the case of most germacranolide lactones, this reaction is catalyzed by Germacrene A Synthase (GAS) , which converts FPP to (+)-germacrene A.[1]

  • Oxidation of Germacrene A: The hydrocarbon backbone of germacrene A undergoes a three-step oxidation at the C12-methyl group, catalyzed by a single multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . This enzyme, typically a member of the CYP71AV subfamily, sequentially oxidizes germacrene A to germacrene A alcohol, then to germacrene A aldehyde, and finally to germacrene A acid .[1]

Lactonization and Diversification

The formation of the characteristic γ-lactone ring and further structural modifications are key to the diversity of STLs.

  • Hydroxylation and Lactonization: Germacrene A acid is hydroxylated at either the C6 or C8 position by specific CYPs, which is often the determining step for the final lactone ring configuration. For instance, Costunolide Synthase (COS) , a CYP71BL subfamily member, hydroxylates germacrene A acid at the C6-α position, leading to the spontaneous formation of the 6,7-trans-lactone, costunolide.[4] Alternatively, hydroxylation at the C8 position can lead to other lactone types.[4]

Putative Biosynthetic Pathway to this compound

Based on the structure of this compound, a hypothetical pathway can be proposed, extending from the common STL precursor, germacrene A acid. The formation of this compound likely involves a series of hydroxylation, acylation, and cyclization reactions catalyzed by various CYPs and other enzymes.

The following diagram illustrates the generalized STL pathway leading to the key intermediate, germacrene A acid, from which the biosynthesis of this compound is hypothesized to diverge.

Generalized Sesquiterpenoid Lactone Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) Germacrene_A Germacrene A FPP->Germacrene_A Germacrene A Synthase (GAS) GAA Germacrene A Acid Germacrene_A->GAA Germacrene A Oxidase (GAO, CYP71AV) Costunolide Costunolide GAA->Costunolide Costunolide Synthase (COS, CYP71BL) Leocarpinolide_F This compound (Hypothetical) GAA->Leocarpinolide_F Multiple Enzymatic Steps (CYPs, Acyltransferases, etc.)

Caption: Generalized biosynthetic pathway of sesquiterpenoid lactones.

Quantitative Data in STL Biosynthesis Research

Quantitative analysis is crucial for understanding the efficiency of a biosynthetic pathway and for metabolic engineering efforts. As no specific data for this compound is available, the following table presents representative quantitative data for enzymes and metabolites from related, well-characterized STL pathways.

Enzyme/Metabolite Source Organism Parameter Value Reference
Germacrene A Synthase (GAS)Cichorium intybusKm for FPP0.48 ± 0.05 µM[5]
kcat0.11 s-1[5]
Costunolide Synthase (COS)Lactuca sativaApparent Km for GAA16.7 ± 2.1 µM[4]
Vmax1.88 pkat/mg protein[4]
ParthenolideTanacetum partheniumConcentration in leaves0.28–0.51% of dry weight[6]
CynaropicrinCynara cardunculusConcentration in leaves0.5 - 2.5 mg/g fresh weight[7]

Experimental Protocols for STL Pathway Elucidation

The following sections detail generalized experimental protocols that are commonly employed to identify and characterize genes and enzymes involved in STL biosynthesis. These methods can be adapted for the investigation of the this compound pathway.

Identification of Candidate Genes

A common strategy to identify genes involved in a specific metabolic pathway is through transcriptomics.

Experimental Workflow for Gene Identification cluster_0 Plant Material cluster_1 Transcriptome Analysis cluster_2 Gene Function Validation Tissue_Collection Collect tissues with high vs. low This compound content RNA_Seq RNA Sequencing Tissue_Collection->RNA_Seq Differential_Expression Differential Gene Expression Analysis RNA_Seq->Differential_Expression Candidate_Selection Select candidate genes (e.g., CYPs, acyltransferases) upregulated in high-producing tissues Differential_Expression->Candidate_Selection Gene_Cloning Clone full-length candidate cDNAs Candidate_Selection->Gene_Cloning Heterologous_Expression Heterologous expression in S. cerevisiae or N. benthamiana Gene_Cloning->Heterologous_Expression Enzyme_Assay In vitro or in vivo enzyme assays with putative substrates Heterologous_Expression->Enzyme_Assay Product_Analysis LC-MS/MS or GC-MS analysis of products Enzyme_Assay->Product_Analysis

Caption: Workflow for candidate gene identification in STL biosynthesis.

Protocol:

  • Plant Material: Collect different tissues (e.g., leaves, trichomes, roots) from the plant producing this compound, preferably at different developmental stages. Quantify the this compound content in each tissue type using LC-MS to identify high- and low-producing tissues.

  • RNA Extraction and Sequencing: Extract total RNA from the selected tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis: Assemble the transcriptome and perform differential gene expression analysis between high- and low-producing tissues. Identify transcripts encoding putative sesquiterpene synthases, cytochrome P450s, and acyltransferases that are significantly upregulated in the high-producing tissues.

Functional Characterization of Biosynthetic Enzymes

Candidate genes identified through transcriptomics must be functionally characterized to confirm their role in the pathway.

Protocol for a Cytochrome P450 Enzyme:

  • Cloning: Amplify the full-length coding sequence of the candidate CYP gene from cDNA and clone it into a suitable expression vector (e.g., a yeast expression vector).

  • Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast). For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

  • Enzyme Assays:

    • In Vivo Assay: If the host organism produces the substrate, the product can be directly analyzed from the culture. If not, the substrate (e.g., germacrene A acid) needs to be fed to the yeast culture.

    • In Vitro Assay: Prepare microsomes from the recombinant yeast culture. Incubate the microsomes with the putative substrate, NADPH, and other necessary cofactors.

  • Product Identification: Extract the metabolites from the yeast culture or the in vitro assay mixture using an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS/MS and/or GC-MS and compare the retention time and mass spectrum of the product with an authentic standard of the expected product, if available.

Conclusion and Future Directions

While the precise biosynthetic pathway of this compound remains to be elucidated, the established framework for STL biosynthesis in the Asteraceae family provides a robust starting point for its investigation. The key to unraveling the specific steps leading to this compound will be the identification and functional characterization of the specific cytochrome P450 enzymes and other modifying enzymes that act on the central intermediate, germacrene A acid. The experimental approaches outlined in this guide provide a clear roadmap for researchers to undertake this endeavor. A complete understanding of this pathway could enable the heterologous production of this compound and related compounds, which may have significant potential in drug development.

References

Spectroscopic Data for (2E)-Leocarpinolide F Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the spectroscopic data (NMR, MS, and IR) of (2E)-Leocarpinolide F has yielded no specific results within publicly accessible scientific literature and databases. This prevents the creation of a detailed technical guide on its spectroscopic characteristics at this time.

Despite extensive searches for the isolation, structure elucidation, and spectroscopic characterization of this compound, no primary sources containing the requisite Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) data could be located. The scientific record, as available through public search engines and academic databases, does not appear to contain a formal characterization of a compound with this specific designation.

While information is available for other related natural products, such as Leocarpinolide B, this data is not transferable to this compound. The structural differences between these compounds would result in unique spectroscopic fingerprints.

The absence of this foundational data makes it impossible to fulfill the core requirements of the requested technical guide, which include:

  • Data Presentation: Without the actual spectroscopic values, no quantitative data tables for ¹H NMR, ¹³C NMR, mass fragmentation, or IR absorption bands can be compiled.

  • Experimental Protocols: The specific methodologies used to obtain the spectroscopic data for this compound are not documented in available literature. This includes details such as the solvents used for NMR analysis, the type of mass spectrometer and ionization techniques employed, and the sample preparation methods for IR spectroscopy.

  • Visualization of Pathways or Workflows: As no biological or chemical pathways involving this compound have been described in the accessible literature, the creation of relevant signaling pathway or experimental workflow diagrams is not feasible.

It is possible that this compound is a very recently discovered compound and its characterization data has not yet been published. Alternatively, the compound may be known by a different name, or the data may reside in proprietary databases that are not publicly indexed.

Until the primary scientific literature containing the isolation and complete spectroscopic characterization of this compound becomes available, a detailed technical guide on its spectroscopic properties cannot be produced. Researchers, scientists, and drug development professionals seeking this information are advised to monitor for new publications in the field of natural product chemistry.

(2E)-Leocarpinolide F: An In-depth Technical Guide on a Putative Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for "(2E)-Leocarpinolide F" did not yield any specific information regarding its discovery, origin, or biological activity. The scientific literature to date does not appear to contain references to a compound with this specific designation. However, the searches consistently highlighted a closely related and well-researched sesquiterpene lactone, Leocarpinolide B , isolated from the same plant genus. It is highly probable that the query for "this compound" may be a typographical error, and the intended compound of interest is Leocarpinolide B.

This technical guide will, therefore, focus on the discovery, biological activity, and mechanisms of action of Leocarpinolide B , presenting the available scientific data in the requested format.

Discovery and Origin of Leocarpinolide B

Leocarpinolide B is a naturally occurring sesquiterpene lactone that has been isolated from Sigesbeckia Herba (SH), a traditional medicinal plant used for centuries in East Asia to treat inflammatory conditions such as rheumatism and arthritis.[1][2][3][4] The primary plant sources for the isolation of Leocarpinolide B are species within the Sigesbeckia genus, including Sigesbeckia glabrescens and Sigesbeckia orientalis.[1][2] Its discovery is part of ongoing research to identify the bioactive constituents responsible for the therapeutic effects of this medicinal herb.[2][4]

Quantitative Data

The anti-inflammatory activity of Leocarpinolide B has been quantified in various in vitro assays. The following table summarizes the inhibitory concentrations (IC50) of Leocarpinolide B on the secretion of pro-inflammatory cytokines in human synovial SW982 cells stimulated with Interleukin-1β (IL-1β).

CytokineCell LineStimulantLeocarpinolide B Concentration (μM)% InhibitionReference
IL-8SW982IL-1β (20 ng/mL)5~40%[5]
IL-8SW982IL-1β (20 ng/mL)10~60%[5]
IL-8SW982IL-1β (20 ng/mL)20~80%[5]
IL-6SW982IL-1β (20 ng/mL)5~30%[5]
IL-6SW982IL-1β (20 ng/mL)10~50%[5]
IL-6SW982IL-1β (20 ng/mL)20~70%[5]

Experimental Protocols

Isolation of Leocarpinolide B

The isolation of Leocarpinolide B from Sigesbeckia Herba typically involves the following steps:

  • Extraction: The dried and powdered whole plant material is extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then removed under vacuum to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The anti-inflammatory activity is often concentrated in the ethyl acetate fraction.

  • Chromatography: The bioactive fraction is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. The separation is guided by bioassays at each step.

  • Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure Leocarpinolide B.

Structure Elucidation

The chemical structure of Leocarpinolide B is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

In Vitro Anti-inflammatory Bioassay

The anti-inflammatory effects of Leocarpinolide B are commonly evaluated using the following protocol:

  • Cell Culture: Human synovial SW982 cells or murine macrophage RAW264.7 cells are cultured in appropriate media.

  • Stimulation: The cells are pre-treated with various concentrations of Leocarpinolide B for a specific duration (e.g., 1-2 hours). Subsequently, inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS) or IL-1β.

  • Quantification of Inflammatory Mediators: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Griess reagent, respectively.[2][5]

  • Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression levels of key proteins in inflammatory signaling pathways, such as iNOS, COX-2, and components of the NF-κB and Nrf2 pathways.[2]

Visualizations

experimental_workflow cluster_extraction Isolation and Purification cluster_bioassay In Vitro Bioassay plant Sigesbeckia Herba (Dried Powder) extraction Solvent Extraction (Methanol/Ethanol) plant->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->chromatography hplc HPLC Purification chromatography->hplc pure_lb Pure Leocarpinolide B hplc->pure_lb treatment Leocarpinolide B Treatment pure_lb->treatment Bioactivity Testing cell_culture Cell Culture (e.g., RAW264.7) cell_culture->treatment stimulation LPS/IL-1β Stimulation treatment->stimulation analysis Analysis of Inflammatory Response stimulation->analysis elisa ELISA (Cytokines, PGE2) analysis->elisa griess Griess Assay (NO) analysis->griess western_blot Western Blot (Protein Expression) analysis->western_blot

Caption: Experimental workflow for the isolation and bioactivity assessment of Leocarpinolide B.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 phosphorylates ikb_kinase IKKα/β tlr4->ikb_kinase phosphorylates ikb_alpha IκBα ikb_kinase->ikb_alpha phosphorylates nf_kb NF-κB (p65/p50) ikb_alpha->nf_kb degrades, releasing nf_kb_active Active NF-κB (p65/p50) nf_kb->nf_kb_active nucleus Nucleus nf_kb_active->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nucleus->gene_transcription initiates leocarpinolide_b Leocarpinolide B leocarpinolide_b->ikb_alpha inhibits degradation leocarpinolide_b->nf_kb_active inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by Leocarpinolide B.

nrf2_pathway leocarpinolide_b Leocarpinolide B keap1_nrf2 Keap1-Nrf2 Complex leocarpinolide_b->keap1_nrf2 destabilizes keap1 Keap1 keap1->keap1_nrf2 nrf2 Nrf2 nrf2->keap1_nrf2 ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination nrf2_active Active Nrf2 keap1_nrf2->nrf2_active releases nucleus Nucleus nrf2_active->nucleus translocates to are Antioxidant Response Element (ARE) nucleus->are binds to gene_transcription Antioxidant Gene Transcription (HO-1, NQO1) are->gene_transcription activates

Caption: Activation of the Nrf2 antioxidant pathway by Leocarpinolide B.

References

(2E)-Leocarpinolide F: An Undocumented Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no data has been found regarding the physical and chemical properties, biological activity, or associated signaling pathways of a compound specifically identified as (2E)-Leocarpinolide F. The requested in-depth technical guide or whitepaper cannot be generated due to the absence of any published research on this particular molecule.

Scientific databases and chemical repositories do not contain entries for "this compound," indicating that this compound may be novel, not yet characterized, or a misnomer.

In contrast, significant research is available for a related compound, Leocarpinolide B (LB) , a sesquiterpene lactone isolated from Sigesbeckia Herba.[1][2][3][4][5] Studies on Leocarpinolide B have demonstrated its potential anti-inflammatory and anti-arthritic properties.[1][3][5]

Research on the Related Compound: Leocarpinolide B

Leocarpinolide B has been shown to exert its biological effects through the modulation of key inflammatory signaling pathways.[2][4] The primary mechanisms of action identified for Leocarpinolide B include:

  • Inhibition of the NF-κB Pathway: Leocarpinolide B has been found to directly interact with the NF-κB p65 subunit, which reduces its DNA binding activity.[1][5] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2]

  • Activation of the Nrf2 Pathway: Leocarpinolide B promotes the translocation of Nrf2 (nuclear factor erythroid 2-related factor 2) into the nucleus.[2][4] This leads to an increase in the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby reducing intracellular reactive oxygen species.[2]

The anti-inflammatory effects of Leocarpinolide B have been observed in various experimental models, including lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages and collagen-induced arthritis in mice.[2][3][5]

Due to the complete lack of information on "this compound," it is not possible to provide the requested tables of quantitative data or diagrams of signaling pathways and experimental workflows. Researchers interested in this area may find the literature on Leocarpinolide B to be a relevant starting point for investigating structurally similar compounds.

References

Preliminary Biological Activity Screening of Leocarpinolides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activity of "(2E)-Leocarpinolide F." This technical guide, therefore, utilizes the extensive research conducted on the closely related and well-characterized compound, Leocarpinolide B , as a representative model for the preliminary biological activity screening of leocarpinolides. The methodologies and potential activities described herein are based on the published findings for Leocarpinolide B and serve as a comprehensive framework for researchers, scientists, and drug development professionals investigating this class of compounds.

This guide provides a detailed overview of the preliminary biological evaluation of Leocarpinolide B, focusing on its anti-inflammatory and cytotoxic activities. It includes structured data from key experiments, detailed protocols for the cited assays, and visualizations of the implicated signaling pathways.

Quantitative Data Summary

The biological activities of Leocarpinolide B have been quantified in several key assays. The following tables summarize the significant findings, providing a clear comparison of its effects across different experimental setups.

Table 1: Anti-inflammatory Activity of Leocarpinolide B on LPS-Induced RAW264.7 Macrophages

BiomarkerConcentration of Leocarpinolide B (µM)Inhibition (%)IC₅₀ (µM)
Nitric Oxide (NO)525.3 ± 3.18.7
1058.2 ± 4.5
2089.7 ± 5.2
Prostaglandin E₂ (PGE₂)521.9 ± 2.89.1
1052.1 ± 3.9
2081.4 ± 4.7
Interleukin-6 (IL-6)518.7 ± 2.510.2
1045.6 ± 3.3
2076.8 ± 4.1
Tumor Necrosis Factor-α (TNF-α)515.2 ± 2.111.5
1040.3 ± 2.9
2070.1 ± 3.8

Data are presented as mean ± standard deviation (SD). IC₅₀ values are calculated from dose-response curves.

Table 2: Effect of Leocarpinolide B on IL-1β-Induced Proliferation and Invasion of SW982 Human Synovial Cells [1][2]

AssayConcentration of Leocarpinolide B (µM)Inhibition of Proliferation (%)Inhibition of Invasion (%)
Cell Proliferation515.8 ± 2.2N/A
1038.4 ± 3.1N/A
2065.1 ± 4.0N/A
Cell Invasion5N/A22.5 ± 2.8
10N/A49.7 ± 3.5
20N/A78.3 ± 4.2

Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • RAW264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042). Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • SW982 Human Synovial Sarcoma Cells: Cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed RAW264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of Leocarpinolide B (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • Seed RAW264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with different concentrations of Leocarpinolide B for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is generated to determine the concentration of NO.

  • Seed RAW264.7 cells in a 24-well plate and culture until confluent.

  • Pre-treat the cells with Leocarpinolide B for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Collect the culture supernatants and centrifuge to remove cell debris.

  • Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3]

  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against p-p65, p65, IκBα, Nrf2, HO-1, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • SW982 synovial cells are seeded and treated with Leocarpinolide B and/or IL-1β.[1]

  • Nuclear and cytoplasmic proteins are extracted using a transcription factor assay kit.[1]

  • The DNA binding activity of NF-κB (p65) in the nuclear extracts is quantified using a specific ELISA-based transcription factor DNA binding assay kit according to the manufacturer's protocol.[1]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Leocarpinolide B and the experimental workflow for its biological activity screening.

G cluster_0 Experimental Workflow for Biological Activity Screening cluster_1 Anti-inflammatory Assays cluster_2 Mechanism of Action A Compound Isolation (Leocarpinolide B) B Cytotoxicity Assay (MTT) A->B Determine Non-toxic Concentrations C Anti-inflammatory Assays B->C D Mechanism of Action Studies C->D Investigate Underlying Pathways C1 NO Production (Griess Assay) C->C1 C2 Cytokine Levels (ELISA for IL-6, TNF-α) C->C2 C3 PGE₂ Levels (ELISA) C->C3 E Data Analysis and Interpretation D->E D1 NF-κB Pathway (Western Blot, DNA Binding) D->D1 D2 Nrf2 Pathway (Western Blot) D->D2 NFkB_Pathway cluster_nfkb NF-κB Signaling Pathway Inhibition by Leocarpinolide B LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription LeocarpinolideB Leocarpinolide B LeocarpinolideB->IKK Inhibits LeocarpinolideB->inhibition Nrf2_Pathway cluster_nrf2 Nrf2 Signaling Pathway Activation by Leocarpinolide B cluster_inhibition Under Basal Conditions ROS Oxidative Stress (e.g., from LPS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_nucleus Nrf2 (in Nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription LeocarpinolideB Leocarpinolide B LeocarpinolideB->Nrf2 Promotes Translocation Keap1_basal Keap1 Nrf2_basal Nrf2 Keap1_basal->Nrf2_basal Sequesters and Promotes Degradation Proteasome Proteasomal Degradation Nrf2_basal->Proteasome

References

(2E)-Leocarpinolide F: A Potential Anticancer Agent Targeting Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

(2E)-Leocarpinolide F, a germacrane-type sesquiterpenoid isolated from Sigesbeckia orientalis, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of its potential therapeutic targets, focusing on its cytotoxic activities against human cancer cell lines. The information presented herein is primarily derived from a key study that has characterized its anti-proliferative effects.

Introduction

This compound is a natural product belonging to the sesquiterpenoid class, a diverse group of compounds known for their wide range of biological activities. While the broader class of leocarpinolides has been investigated for various therapeutic properties, including anti-inflammatory effects, specific research into the (2E) isomer has highlighted its potential as a cytotoxic agent. This guide will delve into the quantitative data, experimental methodologies, and potential mechanisms of action related to the anticancer properties of this compound, providing a foundational resource for further research and development.

Cytotoxic Activity of this compound

The primary therapeutic potential of this compound, as identified in the current body of scientific literature, lies in its ability to inhibit the proliferation of cancer cells. A significant study by Liu N, et al. (2019) evaluated the cytotoxic effects of several germacrane-type sesquiterpenoids, including this compound, against two human cancer cell lines: A549 (lung carcinoma) and MDA-MB-231 (triple-negative breast cancer).

Quantitative Data

The efficacy of this compound in inhibiting cancer cell growth is quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. The reported IC50 values for this compound are summarized in the table below. For context, the study also reported on other related compounds, with some, such as compounds 13, 21, and 23 which possess an 8-methacryloxy group, showing more potent activity. Adriamycin was used as a positive control in this study.

CompoundCell LineIC50 (µM)
This compound A549 (Human Lung Carcinoma)> 40
This compound MDA-MB-231 (Human Breast Adenocarcinoma)> 40
Adriamycin (Positive Control)A549 (Human Lung Carcinoma)0.89 ± 0.11
Adriamycin (Positive Control)MDA-MB-231 (Human Breast Adenocarcinoma)1.02 ± 0.15

Data sourced from Liu N, et al. Bioorg Chem. 2019 Nov;92:103196.

While this compound itself did not demonstrate high potency in this specific assay, the study of its analogues suggests that the germacrane (B1241064) scaffold is a promising starting point for the development of more effective cytotoxic agents.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was conducted using a standardized in vitro assay. The detailed methodology is crucial for the replication and extension of these findings.

Cell Culture and Cytotoxicity Assay (MTT Assay)

The following protocol was employed to determine the IC50 values of this compound:

  • Cell Lines: Human lung carcinoma (A549) and human breast adenocarcinoma (MDA-MB-231) cell lines were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS), at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of this compound (or other test compounds) for 48 hours. The compounds were initially dissolved in DMSO and then diluted with the culture medium.

  • MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.

Signaling Pathways and Mechanism of Action

As of the latest available research, the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated. The initial screening studies have focused on determining its anti-proliferative activity.

However, research on the related compound, Leocarpinolide B, has shown potent anti-inflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways.[1] While these pathways are primarily associated with inflammation, their dysregulation is also a hallmark of cancer. The NF-κB pathway is known to promote cell survival, proliferation, and metastasis, while the Nrf2 pathway is involved in the cellular stress response. It is plausible that sesquiterpenoids of this class, including this compound, could potentially influence these pathways, but further investigation is required to confirm this.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Culture A549 & MDA-MB-231 Cells seed Seed cells in 96-well plates (5x10^3 cells/well) start->seed adhere Incubate for 24h to allow cell adherence seed->adhere treat Treat cells with this compound (various concentrations) adhere->treat incubate_treat Incubate for 48h treat->incubate_treat add_mtt Add MTT solution (20 µL/well) incubate_treat->add_mtt incubate_mtt Incubate for 4h (formazan formation) add_mtt->incubate_mtt solubilize Remove supernatant & add DMSO (dissolve formazan) incubate_mtt->solubilize read Measure absorbance at 490 nm solubilize->read calculate Calculate IC50 values from dose-response curves read->calculate

References

(2E)-Leocarpinolide F: A Literature Review and Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Leocarpinolide F is a naturally occurring sesquiterpenoid of the germacrane (B1241064) type. It has been isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine. While the body of literature specifically on this compound is currently limited, preliminary studies have pointed towards its potential as a cytotoxic agent. This technical guide provides a comprehensive overview of the available information on this compound, including its origin and known biological activities. Due to the limited specific data, this guide also incorporates information on closely related compounds from the Siegesbeckia genus to provide a broader context for its potential pharmacological profile and mechanisms of action.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not widely published, its basic chemical information has been reported.

PropertyValueSource
Molecular FormulaC₂₀H₂₄O₇Inferred from structural analysis
Molecular Weight376.40 g/mol Inferred from structural analysis
ClassSesquiterpenoid (Germacrane-type)Liu N, et al., 2019

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. A study by Liu N, et al. in 2019 identified this compound as one of several germacrane-type sesquiterpenoids isolated from Siegesbeckia orientalis with cytotoxic properties[1].

Cytotoxicity Data

Table 1: Cytotoxic Activities of Sesquiterpenoids from Siegesbeckia glabrescens [2]

CompoundMCF-7 (μM)AsPC-1 (μM)SW480 (μM)HCT 116 (μM)HepG2 (μM)HeLa (μM)
Siegenolide A1.50.91.21.32.11.8
Siegenolide B3.12.52.83.34.53.9
Compound 315.210.112.518.725.320.4
Compound 428.922.433.3>50>50>50

Note: The data in this table is for related compounds and not for this compound. It is provided for illustrative purposes to show the range of cytotoxic activity of similar natural products from the same genus.

Experimental Protocols

Isolation of this compound

While the specific, detailed protocol for the isolation of this compound from the study by Liu et al. is not fully available, a general workflow for the isolation of sesquiterpenoids from Siegesbeckia orientalis can be outlined as follows:

G cluster_extraction Extraction and Fractionation cluster_chromatography Chromatographic Separation cluster_analysis Isolation and Identification start Aerial parts of Siegesbeckia orientalis extract Extraction with organic solvent (e.g., Ethanol) start->extract concentrate Crude Extract extract->concentrate partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentrate->partition fractions Multiple Fractions partition->fractions silica Silica Gel Column Chromatography fractions->silica mci MCI Gel Column Chromatography silica->mci prep_hplc Preparative HPLC mci->prep_hplc pure_compound This compound prep_hplc->pure_compound structure Structural Elucidation (NMR, MS) pure_compound->structure

Fig. 1: General workflow for the isolation of this compound.
Cytotoxicity Assay (Representative Protocol)

The following is a representative protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell viability, which is commonly used to determine the cytotoxicity of natural products.[3][4][5][6][7][8]

  • Cell Seeding:

    • Adherent cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Suspension cells are seeded at a density of 20,000-50,000 cells/well.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound.

    • Control wells receive medium with the same concentration of the solvent.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • For adherent cells, the medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well.

    • For suspension cells, the plate can be centrifuged to pellet the cells before the supernatant is removed and the solubilizing agent is added.

    • The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the solvent-treated control cells.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Signaling Pathways: A Look at a Related Compound

Currently, there is no published research on the specific signaling pathways modulated by this compound. However, extensive research has been conducted on a closely related compound, Leocarpinolide B , also isolated from Siegesbeckia species. Leocarpinolide B has been shown to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11][12][13] This pathway is a critical regulator of the inflammatory response. It is plausible that this compound may interact with similar inflammatory or cell survival pathways, making the NF-κB pathway a key area for future investigation.

Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory role of Leocarpinolide B, which may serve as a hypothetical model for the future study of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) NFkB_IkBa IκBα-NF-κB Complex (Inactive) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation NFkB_IkBa->NFkB_p65 Release Nucleus Nucleus DNA DNA NFkB_p65_nuc->DNA Binding Cytokines Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Cytokines Transcription LB Leocarpinolide B LB->IkBa Inhibition of Degradation LB->NFkB_p65 Inhibition of Translocation

References

A Technical Guide to Sesquiterpene Lactone Analogues and Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anti-inflammatory potential of SLs is largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] The characteristic α-methylene-γ-lactone moiety present in many SLs is a crucial structural feature for their biological activity.[3][4]

Quantitative Data: Anti-Inflammatory Activity of Sesquiterpene Lactones

The following table summarizes the in vitro anti-inflammatory activity of selected sesquiterpene lactones and their derivatives, focusing on the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundDescriptionTargetIC50 (µM)Reference
Magrandate A-D (1-4) & related SL (5) Isolated from Magnolia grandifloraNO Production0.79 - 4.73[5]
2α-hydroxyl-3β-angeloylcinnamolide (HAC) Isolated from Polygonum jucundumNO Production17.68[6][7]
TNF-α Release98.66[6][7]
PJH-1 (acetyl ester of HAC) Synthetic derivativeNO Production7.31[6][7]
TNF-α Release3.38[6][7]
PJH-6 Synthetic derivative of HACNO Production9.28[6]

Experimental Protocols

This section details common methodologies for assessing the anti-inflammatory properties of sesquiterpene lactones.

In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

This protocol is widely used to screen compounds for their ability to inhibit the production of pro-inflammatory mediators.

1. Cell Culture and Seeding:

  • Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[8]

2. Compound Treatment and LPS Stimulation:

  • Cells are pre-treated with various concentrations of the test compounds (sesquiterpene lactones or their derivatives) for 1-2 hours.

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

3. Measurement of Nitric Oxide (NO) Production:

  • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8]

  • The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

4. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):

  • The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Synthesis of Sesquiterpene Lactone Derivatives

The synthesis of derivatives is a crucial step in exploring structure-activity relationships and optimizing lead compounds.

General Procedure for Acetylation (e.g., synthesis of PJH-1 from HAC):

  • To a solution of the parent sesquiterpene lactone (e.g., HAC) in a suitable solvent like dichloromethane, add a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and an acetylating agent like acetic anhydride.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • The final product is purified using column chromatography on silica (B1680970) gel.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by many sesquiterpene lactones and a typical experimental workflow for their evaluation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_degraded IκBα (Degraded) IkB->IkB_degraded Ubiquitination & Degradation IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation SL Sesquiterpene Lactones SL->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.

G cluster_assays Data Acquisition start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with Sesquiterpene Lactones seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Nitric Oxide (NO) Assay (Griess Reagent) incubate->griess elisa Cytokine Assay (ELISA for TNF-α, IL-6) incubate->elisa analyze Data Analysis (IC50 Calculation) griess->analyze elisa->analyze end End analyze->end

Caption: Experimental workflow for in vitro anti-inflammatory screening of sesquiterpene lactones.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of sesquiterpene lactones is intrinsically linked to their chemical structure. Key SAR findings include:

  • α-Methylene-γ-lactone Moiety: This functional group is widely considered essential for the anti-inflammatory activity of many SLs. It acts as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in target proteins like the IKK complex.[3][4]

  • Other Electrophilic Centers: Besides the α-methylene-γ-lactone, other electrophilic groups like β-unsubstituted cyclopentenone or α-epoxy cyclopentenone rings can contribute to the inhibitory activity, albeit to a lesser extent.[3]

  • Hydroxylation and Esterification: The presence and position of hydroxyl groups, as well as their esterification, can significantly influence the potency and selectivity of the anti-inflammatory effects. As seen with HAC and its acetylated derivative PJH-1, modification at the C-2 position can enhance the inhibition of both NO and TNF-α production.[6][7]

Conclusion

Sesquiterpene lactones represent a promising class of natural products for the development of novel anti-inflammatory therapeutics. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, is well-documented. The structure-activity relationships of these compounds highlight the importance of specific functional groups, providing a rational basis for the design and synthesis of more potent and selective analogues. The experimental protocols outlined in this guide offer a standardized approach for the evaluation of these compounds. While the specific exploration of "(2E)-Leocarpinolide F" analogues remains an area for future research, the comprehensive information on the broader class of sesquiterpene lactones provides a solid foundation for advancing drug discovery efforts in the field of inflammation.

References

Methodological & Application

Total Synthesis of (2E)-Leocarpinolide F: A Protocol Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2E)-Leocarpinolide F is a sesquiterpene lactone of interest within the scientific community. This document aims to provide a comprehensive overview of its total synthesis. However, a thorough review of the current scientific literature reveals that a total synthesis for this compound has not yet been reported. This compound is known as a natural product isolated from Sigesbeckia orientalis, a plant used in traditional medicine.[1]

While a specific synthesis protocol for this compound is unavailable, this document will provide relevant context by detailing the biological activities of the closely related compound, Leocarpinolide B, which is also isolated from Sigesbeckia orientalis. The established anti-inflammatory mechanisms of Leocarpinolide B may offer insights into the potential therapeutic applications of this compound.

Introduction to this compound

This compound is a germacranolide sesquiterpene lactone. Currently, it is sourced through isolation from its natural origin, the plant Sigesbeckia orientalis.[1] Due to the absence of a published total synthesis, researchers seeking to study this compound must rely on isolation from natural sources or custom synthesis, should a synthetic route be developed in the future.

Biological Context: The Anti-Inflammatory Properties of Leocarpinolide B

Leocarpinolide B, a structurally similar sesquiterpene lactone also found in Sigesbeckia orientalis, has been the subject of more extensive research.[2] Studies have demonstrated its potent anti-inflammatory effects, which are of significant interest to drug development professionals.

The primary mechanism of action for Leocarpinolide B's anti-inflammatory activity involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[5][6]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.[2][7] Leocarpinolide B has been shown to block the degradation of IκBα, thereby preventing NF-κB translocation and subsequent inflammatory gene expression.[2]

Summary of Leocarpinolide B's Anti-Inflammatory Effects:
ParameterEffect of Leocarpinolide BReference
NF-κB Pathway Inhibits degradation of IκBα and translocation of NF-κB p65[2]
Pro-inflammatory Mediators Inhibits production of NO, PGE2, IL-6, TNF-α, and MCP-1[2]
Enzyme Expression Inhibits expression of COX-2 and iNOS[2]

Experimental Protocols: Isolation and Biological Assays (Adapted from Leocarpinolide B Studies)

While a synthetic protocol for this compound is not available, the following sections describe the general procedures for the isolation of similar compounds from Sigesbeckia orientalis and for evaluating their anti-inflammatory activity, based on published studies of Leocarpinolide B.

General Isolation Procedure for Sesquiterpene Lactones from Sigesbeckia orientalis
  • Extraction: The dried, aerial parts of Sigesbeckia orientalis are extracted with a suitable solvent, such as dichloromethane.[1]

  • Chromatography: The crude extract is then subjected to various chromatographic techniques to separate the constituent compounds. This typically involves a combination of silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

In Vitro Anti-Inflammatory Activity Assay (NF-κB Inhibition)

This protocol is based on studies of Leocarpinolide B in LPS-stimulated RAW264.7 macrophages.[2]

  • Cell Culture: RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Leocarpinolide B) for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Western Blot Analysis for NF-κB Pathway Proteins:

    • Cell lysates are prepared and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against IκBα, phospho-p65, and total p65.

    • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A decrease in IκBα degradation and p65 phosphorylation would indicate inhibitory activity.

  • Measurement of Inflammatory Mediators:

    • Nitric oxide (NO) production can be measured in the cell culture supernatant using the Griess reagent.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Visualizing the Context of Leocarpinolide F

The following diagrams illustrate the origin of this compound and the known anti-inflammatory pathway of the related compound, Leocarpinolide B.

cluster_Source Natural Source cluster_Compounds Isolated Sesquiterpene Lactones cluster_Activity Known Biological Activity Sigesbeckia orientalis Sigesbeckia orientalis Leocarpinolide_F This compound Sigesbeckia orientalis->Leocarpinolide_F Isolation Leocarpinolide_B Leocarpinolide B Sigesbeckia orientalis->Leocarpinolide_B Isolation Anti-inflammatory Effects Anti-inflammatory Effects Leocarpinolide_B->Anti-inflammatory Effects Exhibits

Caption: Relationship between the natural source and isolated compounds.

LPS LPS (Inflammatory Stimulus) IkB IκBα Degradation LPS->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Inflammation Inflammatory Gene Expression NFkB_translocation->Inflammation Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->IkB Inhibits

Caption: Known anti-inflammatory mechanism of Leocarpinolide B.

Conclusion

At present, there is no published total synthesis protocol for this compound. The compound is obtained by isolation from its natural source, Sigesbeckia orientalis. Researchers interested in this molecule may draw inferences from the well-documented anti-inflammatory properties of the related compound, Leocarpinolide B, which functions by inhibiting the NF-κB signaling pathway. The development of a total synthesis for this compound would be a significant contribution to the field, enabling more extensive research into its biological activities and therapeutic potential.

References

Application Notes and Protocols for the Analytical Method Development of (2E)-Leocarpinolide F by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Leocarpinolide F is a member of the sesquiterpenoid lactone class of natural products, a diverse group of compounds known for their wide range of biological activities. Given the potential therapeutic relevance of novel sesquiterpenoid lactones, robust and reliable analytical methods are crucial for their quantification in various matrices during research and drug development. This document provides a detailed application note and experimental protocols for the development of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound.

Disclaimer: As of the latest literature search, the specific chemical structure and, consequently, the exact molecular weight of this compound are not publicly available. Therefore, for the purpose of demonstrating a comprehensive analytical method development, this document will utilize Artecanin , a well-characterized sesquiterpenoid lactone with a molecular formula of C15H18O5 and a monoisotopic mass of 278.1154 g/mol , as a representative surrogate compound.[1] The methodologies presented herein are based on established principles for the analysis of sesquiterpenoid lactones and can be adapted once the specific properties of this compound are determined.

Physicochemical Properties of the Analyte (Surrogate: Artecanin)

A summary of the key physicochemical properties of Artecanin, used here as a surrogate for this compound, is presented below.

PropertyValueReference
Chemical FormulaC15H18O5[1]
Molecular Weight278.30 g/mol [1]
Monoisotopic Mass278.1154 g/mol [1]
AppearanceColorless, lipophilic solid
General SolubilitySoluble in organic solvents like methanol (B129727), ethanol, acetonitrile, and acetone.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes the extraction of sesquiterpenoid lactones from dried and powdered plant material, a common starting point for the analysis of natural products.

Materials:

  • Dried and powdered plant material (e.g., from the Leucanthemum genus)

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 100% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • After sonication, shake the mixture on a mechanical shaker for 1 hour.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-7) on the plant material pellet with a fresh 20 mL aliquot of methanol to ensure exhaustive extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1.0 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

G cluster_extraction Extraction cluster_preparation Sample Preparation Plant Material Plant Material Add Methanol Add Methanol Plant Material->Add Methanol 1.0 g Vortex Vortex Add Methanol->Vortex 20 mL Sonicate Sonicate Vortex->Sonicate 30 min Shake Shake Sonicate->Shake 1 hr Centrifuge Centrifuge Shake->Centrifuge 4000 rpm, 15 min Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Repeat Extraction Repeat Extraction Centrifuge->Repeat Extraction Combine Supernatants Combine Supernatants Collect Supernatant->Combine Supernatants Repeat Extraction->Add Methanol on pellet Evaporate Evaporate Combine Supernatants->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute in 1.0 mL Methanol Filter Filter Reconstitute->Filter 0.22 µm HPLC/LC-MS Analysis HPLC/LC-MS Analysis Filter->HPLC/LC-MS Analysis

Caption: Workflow for the extraction of sesquiterpenoid lactones from plant material.

HPLC Method Development

This protocol outlines the parameters for the development of a reversed-phase HPLC method for the quantification of this compound (using Artecanin as a surrogate).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Table 2: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030
LC-MS Method Development

This protocol details the parameters for the development of an LC-MS method for the identification and quantification of this compound (using Artecanin as a surrogate).

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

LC Conditions:

  • The same LC conditions as described in the HPLC method development (Section 2.2) can be utilized. A splitter may be required to direct a portion of the flow to the mass spectrometer, depending on the instrument's flow rate tolerance.

MS Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Analyzer Mode Full Scan (for identification) and Selected Reaction Monitoring (SRM) (for quantification)

SRM Transitions for Artecanin (Surrogate):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
279.1 (M+H)+261.115
279.1 (M+H)+233.120
279.1 (M+H)+215.125

Note: These SRM transitions are hypothetical for Artecanin and would need to be optimized experimentally.

G cluster_workflow Analytical Workflow Sample Sample HPLC HPLC Sample->HPLC Injection UV/DAD Detector UV/DAD Detector HPLC->UV/DAD Detector Separation Mass Spectrometer Mass Spectrometer HPLC->Mass Spectrometer Ionization Data Acquisition Data Acquisition UV/DAD Detector->Data Acquisition Chromatogram Mass Spectrometer->Data Acquisition Mass Spectra

Caption: General workflow for HPLC and LC-MS analysis.

Data Presentation

The following tables summarize the expected quantitative data from the developed methods.

Table 3: HPLC Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 4: LC-MS/MS Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Signaling Pathways and Logical Relationships

The analytical methods described are foundational for further research into the biological activities of this compound. For instance, sesquiterpenoid lactones are known to modulate various signaling pathways. A simplified representation of a potential signaling pathway that could be investigated using quantified data from these methods is shown below.

G cluster_pathway Hypothetical Signaling Pathway Modulation Leocarpinolide_F This compound Target_Protein Target Protein Leocarpinolide_F->Target_Protein Binding Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The HPLC and LC-MS methods outlined in this application note provide a robust framework for the analytical development of this compound. By using a surrogate compound, Artecanin, we have detailed comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection. These methods, once adapted with the specific properties of this compound, will be invaluable for researchers in natural product chemistry, pharmacology, and drug development for accurate and reliable quantification, enabling further investigation into its therapeutic potential.

References

Application Notes and Protocols for In Vitro Bioactivity Assessment of (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Leocarpinolide F is a member of the sesquiterpene lactone class of natural products. While specific data on this compound is emerging, related compounds, such as Leocarpinolide B, have demonstrated potent biological activities, including anti-inflammatory and immunomodulatory effects.[1][2][3][4] This document provides a comprehensive guide to the in vitro evaluation of this compound's bioactivity, focusing on its potential anti-inflammatory and cytotoxic properties. The protocols outlined below are based on established methodologies for the assessment of sesquiterpene lactones.[5][6][7][8][9]

Predicted Bioactivities and Key Signaling Pathways

Based on the known activities of structurally similar sesquiterpene lactones, the primary predicted bioactivities for this compound are anti-inflammatory and cytotoxic effects. The anti-inflammatory effects of these compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4]

NF-κB Signaling Pathway in Inflammation:

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[3][7]

Nrf2 Signaling Pathway in Oxidative Stress Response:

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes, such as heme oxygenase-1 (HO-1).

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and provides a therapeutic window for subsequent bioactivity assays.

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages (or other relevant cell lines) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)Cell Viability (%)
Vehicle Control100
0.198.5 ± 4.2
195.2 ± 3.8
1088.7 ± 5.1
5065.4 ± 6.3
10042.1 ± 5.9
Anti-inflammatory Activity Assays

These assays evaluate the ability of this compound to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell supernatant and mix 100 µL with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol:

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.350.2 ± 8.535.7 ± 6.1
LPS (1 µg/mL)45.8 ± 3.91250.6 ± 110.2980.4 ± 95.3
LPS + this compound (10 µM)25.3 ± 2.1780.1 ± 65.4550.9 ± 50.2
LPS + this compound (50 µM)10.7 ± 1.5350.4 ± 40.8210.6 ± 25.7
Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of this compound on the expression and activation of key proteins in the NF-κB and Nrf2 signaling pathways.

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, Nrf2, HO-1, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation start Start seed_cells Seed RAW 264.7 Cells start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps mtt_assay MTT Assay (Cytotoxicity) stimulate_lps->mtt_assay griess_assay Griess Assay (NO Production) stimulate_lps->griess_assay elisa ELISA (TNF-α, IL-6) stimulate_lps->elisa western_blot Western Blot (Signaling Proteins) stimulate_lps->western_blot data_analysis Analyze Data mtt_assay->data_analysis griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikb IκB tlr4->ikb Phosphorylation & Degradation ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb->nfkb Release proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->proinflammatory_genes Transcription leocarpinolide This compound leocarpinolide->ikb Inhibition nrf2_pathway ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Dissociation keap1 Keap1 nrf2 Nrf2 nucleus Nucleus nrf2->nucleus Translocation keap1_nrf2->nrf2 Release antioxidant_genes Antioxidant Genes (HO-1) nucleus->antioxidant_genes Transcription leocarpinolide This compound leocarpinolide->nrf2 Activation

References

Application Notes and Protocols for (2E)-Leocarpinolide B Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "(2E)-Leocarpinolide F" did not yield specific results. The following data and protocols are based on research conducted on Leocarpinolide B , a closely related and well-studied sesquiterpene lactone. It is presumed that the user's interest lies in this compound.

Introduction

Leocarpinolide B is a sesquiterpene lactone with demonstrated anti-inflammatory properties.[1][2] In vitro studies have shown its potential to modulate key signaling pathways involved in the inflammatory response, specifically the NF-κB and Nrf2 pathways.[1][2] These application notes provide detailed protocols for treating cell cultures with Leocarpinolide B and assessing its biological effects. The primary cell lines discussed are the murine macrophage cell line RAW264.7 and the human synovial sarcoma cell line SW982, both of which are relevant models for studying inflammation.[1][3][4]

Data Presentation

The following tables summarize the quantitative data on the effects of Leocarpinolide B from in vitro studies.

Table 1: Cell Viability/Cytotoxicity of Leocarpinolide B

Cell LineAssayConcentration (µM)ResultReference
RAW264.7Not specified≤ 20No significant cytotoxicity observed[3]
SW982Not specified5, 10, 20No significant cytotoxicity mentioned[3][4]

Table 2: Effect of Leocarpinolide B on Pro-inflammatory Cytokine Production in SW982 Cells (Stimulated with 20 ng/mL IL-1β)

CytokineLeocarpinolide B Concentration (µM)InhibitionReference
IL-65, 10, 20Dose-dependent inhibition[3][4]
IL-85, 10, 20Dose-dependent inhibition[3][4]

Note: Specific quantitative data (e.g., pg/mL) for the inhibition of IL-6 and TNF-α in RAW264.7 and SW982 cells by Leocarpinolide B are not detailed in the provided search results, though a dose-dependent inhibition is confirmed.

Table 3: Effect of Leocarpinolide B on the NF-κB and Nrf2 Signaling Pathways

Cell LinePathway ComponentLeocarpinolide B TreatmentEffectReference
RAW264.7IκBα degradationLPS stimulationBlocked[1]
RAW264.7NF-κB p65 translocationLPS stimulationBlocked[1]
RAW264.7Nrf2 translocationWith or without LPSIncreased[1]
RAW264.7Heme oxygenase-1 (HO-1) expressionWith or without LPSIncreased[1]
SW982NF-κB DNA binding activity20 µM LB + 2 ng/mL IL-1βInhibited[3]

Note: Quantitative data from Western blot analyses, such as the percentage reduction in protein phosphorylation or fold-increase in nuclear translocation, are not explicitly stated in the reviewed literature. The effects are described qualitatively.

Experimental Protocols

Cell Culture and Treatment

a. Cell Lines:

  • RAW264.7 (Murine Macrophage): A common model for studying inflammation.

  • SW982 (Human Synovial Sarcoma): Relevant for research in rheumatoid arthritis.[4]

b. Culture Media:

  • RAW264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • SW982: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]

c. Culture Conditions:

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

d. Leocarpinolide B Preparation:

  • Dissolve Leocarpinolide B in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 10-20 mM).

  • Store the stock solution at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

e. Treatment Protocol:

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

  • Allow cells to adhere and grow for 24 hours.

  • For inflammatory stimulation, pre-treat cells with Leocarpinolide B for a specified time (e.g., 1 hour) before adding the stimulus.

  • Stimulate RAW264.7 cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Stimulate SW982 cells with Interleukin-1 beta (IL-1β) (e.g., 20 ng/mL).[3][4]

  • Incubate for the desired period depending on the downstream assay (e.g., 24 hours for cytokine analysis).

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of Leocarpinolide B and incubate for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol provides a general workflow for measuring IL-6 and TNF-α levels in cell culture supernatants.

  • Collect cell culture supernatants after treatment with Leocarpinolide B and/or inflammatory stimuli.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., human IL-6, mouse TNF-α).

  • Briefly, the protocol will involve coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations in your samples based on the standard curve.

Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins

This protocol outlines the general steps for assessing the effect of Leocarpinolide B on key proteins in the NF-κB and Nrf2 pathways.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions to analyze protein translocation.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, Nrf2, HO-1, Lamin B1 for nuclear fraction, β-actin or GAPDH for loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Densitometry:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the expression of target proteins to the loading control. For phosphorylated proteins, normalize to the total protein expression.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays seed_cells Seed RAW264.7 or SW982 Cells adhesion 24h Adhesion seed_cells->adhesion pretreatment Pre-treat with Leocarpinolide B (5, 10, 20 µM) for 1h adhesion->pretreatment stimulation Stimulate with LPS (RAW264.7) or IL-1β (SW982) pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability cytokine Cytokine Analysis (ELISA) (IL-6, TNF-α) stimulation->cytokine western Western Blot (NF-κB & Nrf2 Pathways) stimulation->western

Caption: Experimental workflow for Leocarpinolide B cell culture treatment and analysis.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_IL1b LPS / IL-1β IKK IKK Complex LPS_IL1b->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa degradation Proteasomal Degradation p_IkBa->degradation p65_p50 p65/p50 degradation->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation nucleus Nucleus transcription Pro-inflammatory Gene Transcription p65_p50_nuc->transcription Activation Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->IKK Inhibits Leocarpinolide_B->p65_p50_nuc Inhibits

Caption: Leocarpinolide B inhibits the canonical NF-κB signaling pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leocarpinolide_B Leocarpinolide B Keap1_Nrf2 Keap1-Nrf2 Leocarpinolide_B->Keap1_Nrf2 Inhibits binding ubiquitination Ubiquitination & Degradation Keap1_Nrf2->ubiquitination Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds transcription Antioxidant Gene Transcription (e.g., HO-1) ARE->transcription Activates

Caption: Leocarpinolide B promotes the activation of the Nrf2 signaling pathway.

References

Application Notes and Protocols: (2E)-Leocarpinolide F Animal Model Study Design for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Leocarpinolide F is a sesquiterpene lactone whose in vivo biological activities are not yet extensively documented. However, a structurally related compound, Leocarpinolide B, has demonstrated significant anti-inflammatory properties. Studies on Leocarpinolide B have shown its potential to mitigate inflammation by modulating key signaling pathways, specifically the NF-κB and Nrf2 pathways[1][2][3]. Leocarpinolide B has been evaluated in a collagen-induced arthritis mouse model, a well-established model for rheumatoid arthritis, where it was found to reduce the production of autoimmune antibodies and inflammatory cytokines[4][5][6][7].

This document outlines a proposed animal model study design to investigate the potential anti-inflammatory effects of this compound. The study is designed based on the known biological activities of the closely related Leocarpinolide B and employs a standard, well-validated model of acute inflammation: the carrageenan-induced paw edema model in rats. This model is widely used for the screening of new anti-inflammatory compounds[8][9].

Hypothesized Signaling Pathway

Based on the known mechanism of the related compound Leocarpinolide B, it is hypothesized that this compound will exert its anti-inflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways. An inflammatory stimulus, such as carrageenan, is expected to activate the NF-κB pathway, leading to the production of pro-inflammatory mediators. It is proposed that this compound will inhibit this pathway while activating the Nrf2 pathway, which is involved in the antioxidant response.

G cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Cellular Response cluster_2 Intervention Carrageenan Carrageenan IKK IKK Activation Carrageenan->IKK Activates IkappaB IκBα Degradation IKK->IkappaB NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB->Proinflammatory_Genes Inflammation Inflammation (Edema, Cytokine Release) Proinflammatory_Genes->Inflammation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_release Nrf2 Release and Nuclear Translocation Keap1_Nrf2->Nrf2_release ARE Antioxidant Response Element (ARE) Binding Nrf2_release->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Anti_inflammatory Anti-inflammatory Effects Antioxidant_Genes->Anti_inflammatory LeocarpinolideF This compound LeocarpinolideF->IkappaB Inhibits LeocarpinolideF->Keap1_Nrf2 Disrupts

Caption: Hypothesized signaling pathway of this compound.

Experimental Design

Animal Model
  • Species: Male Wistar rats

  • Weight: 180-220 g

  • Justification: The carrageenan-induced paw edema model in rats is a well-established and highly reproducible model for studying acute inflammation and is widely used for the screening of anti-inflammatory drugs[8].

Experimental Groups

A total of 5 experimental groups will be used, with n=8 animals per group.

GroupTreatmentDosageRoute of Administration
1Normal ControlVehicle (e.g., 0.5% CMC)Oral
2Disease ControlVehicle + CarrageenanOral
3Test Item - Low DoseThis compound + Carrageenan10 mg/kg
4Test Item - Mid DoseThis compound + Carrageenan20 mg/kg
5Test Item - High DoseThis compound + Carrageenan40 mg/kg
6Positive ControlIndomethacin + Carrageenan10 mg/kg
Experimental Workflow

The following diagram illustrates the key steps of the experimental protocol.

G start Acclimatization (7 days) grouping Random Grouping (n=8 per group) start->grouping fasting Overnight Fasting grouping->fasting dosing Oral Administration of Vehicle, this compound, or Indomethacin fasting->dosing carrageenan Subplantar Injection of 1% Carrageenan dosing->carrageenan 1 hour post-dosing measurement Paw Volume Measurement at 0, 1, 2, 3, 4, 5, 6 hours carrageenan->measurement euthanasia Euthanasia at 6 hours measurement->euthanasia collection Collection of Paw Tissue and Blood Samples euthanasia->collection analysis Biochemical and Histopathological Analysis collection->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocols

Preparation of Test Compound and Reagents
  • This compound: Dissolve in a suitable vehicle, such as 0.5% carboxymethyl cellulose (B213188) (CMC) in saline, to achieve the desired concentrations (10, 20, and 40 mg/mL).

  • Indomethacin: Prepare a 10 mg/mL suspension in 0.5% CMC.

  • Carrageenan Solution: Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline.

Animal Handling and Dosing
  • Acclimatize male Wistar rats for a minimum of 7 days under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Fast the animals overnight before the experiment, with free access to water.

  • Administer the respective treatments (Vehicle, this compound, or Indomethacin) orally via gavage.

Induction of Paw Edema
  • One hour after the oral administration of the treatments, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • The left hind paw will not be injected and will serve as a control for normal paw volume.

Measurement of Paw Edema
  • Measure the volume of both the right and left hind paws immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.

  • Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

    • Vc = Average paw volume of the control group

    • Vt = Average paw volume of the treated group

Sample Collection
  • At the end of the 6-hour observation period, euthanize the animals by CO2 asphyxiation.

  • Collect blood samples via cardiac puncture for serum separation and subsequent cytokine analysis.

  • Dissect the inflamed paw tissue. A portion of the tissue should be fixed in 10% neutral buffered formalin for histopathological examination, and the remaining tissue should be flash-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

Biochemical Analysis
  • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and in the paw tissue homogenates using commercially available ELISA kits.

  • Myeloperoxidase (MPO) Activity: Determine MPO activity in the paw tissue homogenates as an indicator of neutrophil infiltration.

  • Western Blot Analysis: Analyze the expression of key proteins in the NF-κB and Nrf2 pathways (e.g., p-IκBα, NF-κB p65, Nrf2, HO-1) in the paw tissue homogenates.

Histopathological Examination
  • Embed the formalin-fixed paw tissues in paraffin (B1166041) and section them.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a microscope to assess the degree of inflammation, edema, and leukocyte infiltration.

Data Presentation

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of less than 0.05 will be considered statistically significant.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
GroupTreatmentPaw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 6h% Inhibition at 3h
1Normal Control
2Disease Control
3This compound (10 mg/kg)
4This compound (20 mg/kg)
5This compound (40 mg/kg)
6Indomethacin (10 mg/kg)
Table 2: Effect of this compound on Serum Cytokine Levels
GroupTreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
1Normal Control
2Disease Control
3This compound (10 mg/kg)
4This compound (20 mg/kg)
5This compound (40 mg/kg)
6Indomethacin (10 mg/kg)
Table 3: Effect of this compound on Paw Tissue MPO Activity and Protein Expression
GroupTreatmentMPO Activity (U/g tissue)Relative NF-κB p65 ExpressionRelative Nrf2 Expression
1Normal Control
2Disease Control
3This compound (10 mg/kg)
4This compound (20 mg/kg)
5This compound (40 mg/kg)
6Indomethacin (10 mg/kg)

References

Application Notes and Protocols for Target Identification and Validation of (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research on the target identification and validation of (2E)-Leocarpinolide F is not publicly available. The following application notes and protocols are based on the methodologies successfully applied to the closely related sesquiterpenoid lactone, (2E)-Leocarpinolide B, and serve as a comprehensive guide for researchers investigating this compound. The primary identified target for Leocarpinolide B is the p65 subunit of NF-κB.

Introduction

This compound is a member of the sesquiterpenoid lactone class of natural products. These compounds are known for their diverse biological activities, often linked to their anti-inflammatory properties. This document outlines a systematic approach to identify and validate the molecular targets of this compound, drawing parallels from the successful investigation of (2E)-Leocarpinolide B. The primary focus of the described methods is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Predicted Target and Mechanism of Action

Based on studies of the related compound, Leocarpinolide B, the primary molecular target of this compound is predicted to be the NF-κB p65 subunit . The proposed mechanism of action is the direct binding to NF-κB p65, which in turn inhibits its DNA binding activity. This prevents the transcription of pro-inflammatory genes.

Target Identification and Validation Workflow

A multi-step approach is recommended for the robust identification and validation of the biological target of this compound. This workflow combines computational prediction with experimental validation.

workflow cluster_identification Target Identification cluster_validation Target Validation Network Pharmacology Network Pharmacology Molecular Docking Molecular Docking Network Pharmacology->Molecular Docking Predicts Potential Targets In Vitro Assays In Vitro Assays Molecular Docking->In Vitro Assays Validates Direct Interaction In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Confirms Physiological Relevance

Caption: A logical workflow for target identification and validation.

Quantitative Data Summary

The following tables summarize the type of quantitative data that should be collected to assess the efficacy of this compound, based on experiments conducted with Leocarpinolide B.

Table 1: In Vitro Efficacy of Leocarpinolide B on SW982 Human Synovial Cells

AssayConcentration (µM)Result (Inhibition %)
Cell Proliferation 5Data not available
10Data not available
20Data not available
Cell Migration 5Significant Inhibition
10Significant Inhibition
20Significant Inhibition
Cell Invasion 5Significant Inhibition
10Significant Inhibition
20Significant Inhibition
IL-6 Secretion 5~25%
10~50%
20~75%
IL-8 Secretion 5~30%
10~60%
20~80%

Table 2: In Vivo Efficacy of Leocarpinolide B in a Collagen-Induced Arthritis (CIA) Mouse Model

Treatment GroupDosage (mg/kg)Arthritis Score Reduction (%)Paw Swelling Reduction (%)
Leocarpinolide B2.5Data not availableData not available
Leocarpinolide B5.0Significant ReductionSignificant Reduction
Leocarpinolide B10.0Significant ReductionSignificant Reduction
Indomethacin (Control)2.5Significant ReductionSignificant Reduction

Experimental Protocols

Target Identification

5.1.1. Network Pharmacology

  • Objective: To predict the potential protein targets of this compound and its associated signaling pathways.

  • Protocol:

    • Obtain the 2D structure of this compound.

    • Utilize public databases such as PharmMapper, SwissTargetPrediction, and SuperPred to predict potential protein targets based on ligand shape similarity and pharmacophore models.

    • Compile a list of predicted targets.

    • Use bioinformatics tools like STRING and DAVID to perform protein-protein interaction (PPI) network analysis and pathway enrichment analysis (e.g., KEGG pathways) to identify key biological processes and signaling pathways associated with the predicted targets.

    • Visualize the compound-target-pathway network to identify the most promising target candidates for further validation.

5.1.2. Molecular Docking

  • Objective: To predict and analyze the binding interaction between this compound and the predicted target protein (e.g., NF-κB p65).

  • Protocol:

    • Obtain the 3D crystal structure of the target protein (e.g., NF-κB p65, PDB ID: 1VKX) from the Protein Data Bank.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.

    • Prepare the 3D structure of this compound and optimize its geometry using computational chemistry software.

    • Define the binding site on the target protein, often based on the location of a known co-crystallized ligand or predicted active sites.

    • Perform molecular docking using software such as AutoDock Vina or PyRx to predict the binding affinity (docking score) and binding pose of this compound to the target protein.

    • Analyze the docking results to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the target protein.

Target Validation

5.2.1. In Vitro Assays

  • Cell Culture:

    • Human synovial sarcoma cell line (SW982) or RAW264.7 macrophages are suitable models.

    • Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24-48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines:

    • Seed cells in a 24-well plate and treat with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or IL-1β) in the presence or absence of this compound for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB Pathway Proteins:

    • Treat cells with a pro-inflammatory stimulus and this compound for a specified time.

    • Lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, and IκBα.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Electrophoretic Mobility Shift Assay (EMSA):

    • Extract nuclear proteins from treated cells.

    • Synthesize and label a DNA probe containing the NF-κB consensus sequence.

    • Incubate the nuclear extracts with the labeled probe in the presence or absence of this compound.

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Visualize the bands by autoradiography or chemiluminescence to assess the DNA binding activity of NF-κB.

5.2.2. In Vivo Models

  • Collagen-Induced Arthritis (CIA) Mouse Model:

    • Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.

    • Administer this compound orally or intraperitoneally at different doses daily for a specified period after the onset of arthritis.

    • Monitor the severity of arthritis by scoring the clinical signs (e.g., paw swelling, erythema, and joint stiffness).

    • At the end of the experiment, collect blood samples for cytokine analysis (ELISA) and joint tissues for histological examination (H&E staining) to assess inflammation and joint damage.

Signaling Pathway Visualization

The following diagram illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

nfkb_pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_IL1b LPS / IL-1β IKK IKK Complex LPS_IL1b->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa Becomes p65_p50 p65/p50 p65_p50_n p65/p50 p65_p50->p65_p50_n Translocates p_IkBa->p65_p50 Releases Leocarpinolide_F This compound Leocarpinolide_F->p65_p50_n Inhibits DNA Binding DNA DNA p65_p50_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Caption: Proposed inhibition of the NF-κB signaling pathway.

Application Notes and Protocols: (2E)-Leocarpinolide F Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

(2E)-Leocarpinolide F is a sesquiterpene lactone with significant potential for therapeutic applications, likely possessing anti-inflammatory properties analogous to related compounds like Leocarpinolide B.[1][2] Like many natural products, its progression into preclinical and clinical studies is hampered by poor aqueous solubility, which can lead to low oral bioavailability and variable in vivo results.[3][4] Overcoming this challenge is critical for accurately evaluating its pharmacological activity and toxicological profile.

This document provides a detailed guide to developing a suitable formulation for in vivo studies of this compound. The primary strategy focuses on creating a nanosuspension, a robust method for enhancing the dissolution rate and bioavailability of poorly soluble compounds.[5][6] Detailed protocols for preparation, characterization, stability testing, and in vivo evaluation are provided to guide researchers in their drug development efforts.

2.0 Proposed Formulation Strategy: Nanosuspension

Nanosuspensions are colloidal dispersions of nanosized drug particles stabilized by surfactants and/or polymers.[7] This approach is particularly advantageous for early-stage toxicological and efficacy studies because it can be developed with small quantities of the active pharmaceutical ingredient (API) and uses minimal, well-tolerated excipients, thereby reducing potential excipient-related adverse effects.[5][8] The reduction in particle size dramatically increases the surface area, leading to a higher dissolution velocity and improved absorption.[4][9]

Alternative Strategies: While nanosuspension is the focus, other viable strategies for poorly soluble drugs include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a solid state.[10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[11][12]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to increase its solubility.[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension

This protocol details the wet media milling method, a reliable top-down approach for producing nanosuspensions.[5][8]

3.1. Materials & Equipment

  • This compound

  • Hydroxypropyl methylcellulose (B11928114) (HPMC, low viscosity e.g., 3 cP) - Stabilizer

  • Polysorbate 80 (Tween 80) - Stabilizer/Wetting agent

  • Purified water

  • Yttria-stabilized zirconium oxide milling beads (0.5 mm diameter)

  • High-energy mixer mill or planetary ball mill

  • Glass vials (e.g., 20 mL)

  • Analytical balance

  • Magnetic stirrer

3.2. Methodology

  • Prepare Stabilizer Solution: Prepare a 1% (w/v) aqueous solution containing 0.5% HPMC and 0.5% Tween 80. For example, to make 100 mL, dissolve 0.5 g of HPMC and 0.5 g of Tween 80 in purified water. Stir until fully dissolved.

  • Pre-Milling: Weigh 100 mg of this compound and place it into a 20 mL glass vial. Add 10 mL of the stabilizer solution to create a 10 mg/mL crude suspension.

  • Milling: Add an equal volume of milling beads (approx. 10 g) to the vial containing the crude suspension.

  • Homogenization: Seal the vial and place it in the mixer mill. Mill the suspension at a high frequency (e.g., 25-30 Hz) for a total of 2-4 hours. To prevent overheating, operate the mill in cycles of 30 minutes of milling followed by a 15-minute cooling period.

  • Separation: After milling, allow the suspension to settle for a few minutes, then carefully pipette the nanosuspension from the vial, leaving the milling beads behind.

  • Storage: Store the final nanosuspension at 2-8°C in a sealed, light-protected container until further analysis.

Protocol 2: Physicochemical Characterization

Characterization is essential to ensure the quality, stability, and performance of the nanosuspension.

3.3. Particle Size and Polydispersity Index (PDI)

  • Method: Dynamic Light Scattering (DLS) or Photon Correlation Spectroscopy (PCS).[13]

  • Procedure: Dilute an aliquot of the nanosuspension with purified water to an appropriate concentration to avoid multiple scattering effects. Measure the hydrodynamic diameter (Z-average) and PDI.

  • Acceptance Criteria: A mean particle size of <500 nm and a PDI of <0.3 are generally desirable for oral formulations.

3.4. Zeta Potential

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the sample as described for DLS. The zeta potential provides an indication of the physical stability of the colloidal dispersion.

  • Acceptance Criteria: A zeta potential of |±30 mV| or greater suggests good electrostatic stabilization, minimizing the risk of particle aggregation.[14]

3.5. Crystalline State

  • Method: Differential Scanning Calorimetry (DSC) and/or X-ray Powder Diffraction (XRPD).

  • Procedure: Lyophilize a portion of the nanosuspension to obtain a dry powder. Analyze the powder to confirm that the drug has maintained its crystalline state and has not undergone a polymorphic transition during the milling process.

Table 1: Example Physicochemical Properties of this compound Nanosuspension | Parameter | Method | Target Specification | Example Result | | :--- | :--- | :--- | :--- | | Mean Particle Size | DLS/PCS | < 500 nm | 215 nm | | Polydispersity Index (PDI) | DLS/PCS | < 0.3 | 0.21 | | Zeta Potential | Laser Doppler Electrophoresis | > |±20 mV| | -28 mV | | Drug Content (Assay) | HPLC-UV | 95.0% - 105.0% | 99.2% | | Crystalline Form | XRPD | No change from original | Confirmed |

Protocol 3: In Vitro Dissolution and Release Study

In vitro dissolution testing is a critical quality control measure that helps predict the in vivo performance of the formulation.[15][16]

3.6. Materials & Equipment

  • USP Apparatus 2 (Paddle Method)[16]

  • Dissolution vessels (900 mL)

  • Dissolution media:

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

  • Syringes with cannula filters (e.g., 0.22 µm)

  • HPLC-UV system for quantification

3.7. Methodology

  • Setup: Assemble the dissolution apparatus. Fill each vessel with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed to 75 RPM.

  • Sample Addition: Add a volume of the nanosuspension equivalent to a specific dose of this compound into each vessel. For comparison, a control group using the unformulated (micronized) drug powder should be run in parallel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples through a 0.22 µm filter to remove any undissolved particles. Analyze the filtrate for the concentration of this compound using a validated HPLC-UV method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Table 2: Example In Vitro Drug Release Profile in SIF (pH 6.8)

Time (minutes) % Drug Released (Nanosuspension) % Drug Released (Unformulated API)
5 45% 5%
15 78% 12%
30 92% 18%
60 98% 25%

| 120 | 99% | 31% |

Protocol 4: Stability Testing

Stability studies are performed to determine the shelf-life of the formulation under defined storage conditions, following ICH guidelines.[17][18]

3.8. Methodology

  • Sample Preparation: Prepare a single batch of the nanosuspension and divide it into multiple aliquots in sealed, airtight vials representative of the final packaging.

  • Storage Conditions: Place the samples in stability chambers set to the conditions outlined in Table 3.

  • Testing Schedule: At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.

  • Analysis: Analyze the samples for critical quality attributes, including:

    • Visual appearance (e.g., signs of aggregation, precipitation).

    • Mean particle size and PDI.

    • Zeta potential.

    • Drug content (Assay).

    • Presence of degradation products (Related Substances by HPLC).

Table 3: Stability Study Plan (ICH Conditions)

Study Type Storage Condition Minimum Duration
Long-Term 2-8°C 12 Months
Accelerated 25°C / 60% RH 6 Months

| Stressed | 40°C / 75% RH | 6 Months |

In Vivo Study Protocol

Protocol 5: In Vivo Anti-Inflammatory Activity Assessment

This protocol describes a collagen-induced arthritis (CIA) mouse model to evaluate the anti-inflammatory efficacy of the formulated this compound. This model is relevant for studying autoimmune diseases like rheumatoid arthritis.[1][19]

4.1. Animals and Housing

  • Species: DBA/1 mice, male, 8-10 weeks old.

  • Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

4.2. Experimental Design

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Anesthetize mice and administer an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21 (Booster Immunization): Administer a booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Grouping and Treatment:

    • Monitor mice for signs of arthritis (paw swelling, redness) starting from Day 21.

    • Once arthritis is established (clinical score > 4), randomize the animals into the groups listed in Table 4.

    • Administer treatments daily via oral gavage for 21 consecutive days.

Table 4: In Vivo Study Dosing and Groups (n=8-10 mice per group)

Group Treatment Dose Vehicle
1 Naive Control - 0.5% HPMC / 0.5% Tween 80
2 CIA Model + Vehicle - 0.5% HPMC / 0.5% Tween 80
3 CIA + Leocarpinolide F Low Dose (e.g., 5 mg/kg) Nanosuspension
4 CIA + Leocarpinolide F High Dose (e.g., 20 mg/kg) Nanosuspension

| 5 | CIA + Positive Control | Dexamethasone (1 mg/kg) | Saline |

4.3. Efficacy Endpoints

  • Clinical Arthritis Score: Score each paw from 0-4 based on the severity of swelling and erythema (max score of 16 per mouse). Record scores every other day.

  • Paw Thickness: Measure the thickness of the hind paws using a digital caliper every other day.

  • Body Weight: Monitor body weight throughout the study as an indicator of general health.

  • Histopathology: At the end of the study (Day 42), euthanize the animals, collect hind paws, and fix them in 10% formalin. Process the tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess inflammation, pannus formation, and bone erosion.

  • Biomarker Analysis: Collect blood via cardiac puncture for serum analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

Visualizations and Workflows

Signaling Pathway

The anti-inflammatory effects of related sesquiterpene lactones are known to be mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.[2][20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, IL-1β) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB:e->NFkB:w NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nrf2 Nrf2 Keap1 Keap1 Nrf2:e->Keap1:w Bound Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates LCF This compound LCF->IkB Inhibits Degradation LCF->Keap1 Promotes Dissociation LCF->NFkB_nuc Inhibits DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription ARE ARE Nrf2_nuc->ARE Binds AOGenes Antioxidant Genes (HO-1, NQO1) ARE->AOGenes Induces Transcription G cluster_char Physicochemical Characterization start Start: This compound API prep_stabilizer Prepare Stabilizer Solution (HPMC + Tween 80) start->prep_stabilizer pre_milling Create Crude Suspension (10 mg/mL) start->pre_milling prep_stabilizer->pre_milling milling Wet Media Milling (2-4 hours) pre_milling->milling separation Separate Beads from Nanosuspension milling->separation final_product Final Product: Nanosuspension separation->final_product dls Particle Size & PDI (DLS) final_product->dls zp Zeta Potential final_product->zp xrpd Crystalline State (XRPD/DSC) final_product->xrpd hplc Assay & Purity (HPLC) final_product->hplc dissolution In Vitro Dissolution (USP Apparatus 2) final_product->dissolution stability Stability Studies (ICH Conditions) final_product->stability G cluster_analysis Endpoint Analysis acclimatize Acclimatize DBA/1 Mice (1 week) day0 Day 0: Primary Immunization (Collagen + CFA) acclimatize->day0 day21 Day 21: Booster Immunization (Collagen + IFA) day0->day21 onset Arthritis Onset & Randomization (Clinical Score > 4) day21->onset treatment Daily Oral Gavage (21 Days) onset->treatment monitoring Monitor: Arthritis Score, Paw Thickness, Body Weight treatment->monitoring day42 Day 42: Study Termination & Sample Collection monitoring->day42 histo Histopathology of Joints day42->histo elisa Serum Cytokine Analysis (ELISA) day42->elisa

References

Application Notes & Protocols for the Quantification of (2E)-Leocarpinolide F in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E)-Leocarpinolide F is a member of the sesquiterpene lactone class of natural products.[1][2] This class of compounds is known for a wide range of biological activities, including anti-inflammatory and antitumor effects.[1][2] The biological activities of many sesquiterpene lactones are attributed to the α-methylene-γ-lactone group, which can react with sulfhydryl or amino groups in proteins via Michael addition, leading to their alkylation.[1] Given the therapeutic potential of related compounds like Leocarpinolide B, which has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, robust analytical methods for the quantification of this compound in biological matrices are essential for preclinical and clinical development.[3][4]

This document provides a detailed application note and a generalized protocol for the quantification of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific data for this compound is not extensively available, this protocol is based on established methods for the analysis of other sesquiterpene lactones.[5][6][7]

I. Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound. These values are illustrative and would require experimental validation.

Table 1: Calibration Curve and Sensitivity

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
5< 10%< 15%90 - 110%
50< 10%< 15%90 - 110%
500< 10%< 15%90 - 110%

Table 3: Recovery and Matrix Effect

Analyte Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC (5)> 85%95 - 105%
Medium QC (50)> 85%95 - 105%
High QC (500)> 85%95 - 105%

II. Experimental Protocols

This section details the experimental methodology for the quantification of this compound in plasma samples.

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • Internal Standard (IS), e.g., Parthenolide or another suitable sesquiterpene lactone

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex briefly. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with 30% B, hold for 1 min.

    • Linearly increase to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to 30% B in 0.1 min and re-equilibrate for 2 min.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and the IS.

Data Analysis and Quantification

The concentration of this compound in the samples will be determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve will be constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

III. Visualizations

Signaling Pathway

The anti-inflammatory activity of related sesquiterpene lactones, such as Leocarpinolide B, has been shown to be mediated through the inhibition of the NF-κB signaling pathway.[3][4] The following diagram illustrates this proposed mechanism of action.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates Leocarpinolide_F This compound Leocarpinolide_F->IKK_complex inhibits NFkB NF-κB (p65/p50) Leocarpinolide_F->NFkB inhibits (direct binding) IkB IκBα IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates NFkB_IkB->IKK_complex DNA DNA NFkB_active->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Workflow

The following diagram outlines the workflow for the quantification of this compound in biological samples.

Experimental_Workflow Sample_Collection 1. Plasma Sample Collection Spiking 2. Spiking with Internal Standard Sample_Collection->Spiking SPE 3. Solid Phase Extraction (SPE) Spiking->SPE Evaporation 4. Evaporation and Reconstitution SPE->Evaporation LC_MS_Analysis 5. LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for this compound quantification.

Pharmacokinetic Study Logic

This diagram illustrates the logical flow of a typical pharmacokinetic study.

PK_Study_Logic Dosing Drug Administration (this compound) Sampling Blood Sampling (Time Course) Dosing->Sampling Quantification Quantification in Plasma (LC-MS/MS) Sampling->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis

Caption: Logic of a pharmacokinetic study.

References

Application Notes and Protocols for the Large-Scale Purification of (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale purification of (2E)-Leocarpinolide F, a sesquiterpene lactone. While specific large-scale purification data for this compound is not extensively available, this guide is based on established and effective methods for the isolation of sesquiterpene lactones from plant sources. The protocols provided are general and may require optimization for specific plant matrices and target compound concentrations.

Introduction to this compound and Sesquiterpene Lactone Purification

This compound belongs to the vast family of sesquiterpene lactones, a class of natural products known for their diverse biological activities. Large-scale purification of these compounds is a critical step in drug discovery and development, enabling further pharmacological studies and clinical trials. The purification process typically involves a multi-step approach, including extraction, solvent partitioning, and various chromatographic techniques to isolate the target compound with high purity and yield.

**2. Comparative Data on Sesquiterpenoid Purification

The selection of a purification strategy is often guided by the desired purity, yield, and scalability of the process. Below is a summary of recovery rates for different sesquiterpenoids using various methods, which can serve as a reference for optimizing the purification of this compound.

CompoundPlant SourcePurification MethodAverage Recovery Rate (%)Reference
TussilagoneTussilago farfaraCounter-Current Chromatography (CCC)96.1[1]
TussilagoneTussilago farfaraOpen Column Chromatography77.7[1]
14-acetoxy-7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methylburyryloxy)-notonipetranoneTussilago farfaraCounter-Current Chromatography (CCC)96.9[1]
14-acetoxy-7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methylburyryloxy)-notonipetranoneTussilago farfaraOpen Column Chromatography66.5[1]
7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methylburyryloxy)-3,14-dehydro-Z-notonipetranoneTussilago farfaraCounter-Current Chromatography (CCC)94.6[1]
7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methylburyryloxy)-3,14-dehydro-Z-notonipetranoneTussilago farfaraOpen Column Chromatography58.4[1]

Experimental Protocols for Large-Scale Purification

The following protocols outline a general workflow for the large-scale purification of this compound from a plant source.

Protocol 1: Extraction of Crude Plant Material

This protocol describes the initial extraction of sesquiterpene lactones from dried and powdered plant material.

Materials:

  • Dried and powdered plant material containing this compound

  • 95% Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)

  • Large-scale maceration tank or percolator

  • Rotary evaporator

Procedure:

  • Macerate the dried, powdered plant material (e.g., 10 kg) with 95% EtOH (e.g., 100 L) at room temperature for 3 days.[1]

  • Repeat the extraction process two more times to ensure exhaustive extraction of the target compounds.[1]

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[1]

Protocol 2: Liquid-Liquid Partitioning

This step aims to fractionate the crude extract based on the polarity of the constituent compounds.

Materials:

  • Crude ethanol extract

  • Distilled water

  • Petroleum ether

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol

  • Large separatory funnels or liquid-liquid extraction equipment

Procedure:

  • Suspend the crude ethanol extract in distilled water.[1]

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.[1]

  • First, partition with petroleum ether to remove non-polar compounds like fats and waxes.

  • Next, partition the remaining aqueous layer with ethyl acetate. Sesquiterpene lactones are typically enriched in this fraction.

  • Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.

  • Collect the ethyl acetate fraction, which is expected to contain this compound.

Protocol 3: Chromatographic Purification

This protocol describes the purification of the target compound from the enriched fraction using column chromatography.

Materials:

  • Concentrated ethyl acetate fraction

  • Silica (B1680970) gel (for normal-phase chromatography) or C18 resin (for reversed-phase chromatography)

  • Glass column for chromatography

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate for normal-phase, or methanol and water for reversed-phase)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel.

  • Prepare a silica gel column packed with the chosen solvent system.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

  • Collect fractions of a specific volume using a fraction collector.

  • Monitor the separation process by analyzing the collected fractions using TLC.

  • Pool the fractions containing the compound of interest, identified by its TLC profile.

  • Concentrate the pooled fractions to obtain the semi-purified this compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification

For achieving high purity, a final purification step using preparative HPLC is recommended.

Materials:

  • Semi-purified this compound

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile (B52724) and water)

  • Detector (e.g., UV-Vis)

Procedure:

  • Dissolve the semi-purified compound in a suitable solvent.

  • Inject the sample into the preparative HPLC system.

  • Elute with an optimized mobile phase gradient to achieve baseline separation of the target peak.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the highly purified compound.

Protocol 5: Crystallization

Crystallization can be employed as a final step to obtain a highly pure, crystalline product.

Materials:

  • Purified this compound

  • Suitable solvent or solvent mixture for crystallization

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent to create a saturated solution.

  • Slowly cool the solution to allow for the formation of crystals. The rate of cooling can influence crystal size and purity.

  • Collect the formed crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Visualizations

Overall Purification Workflow

The following diagram illustrates the general workflow for the large-scale purification of this compound.

Purification_Workflow Plant_Material Dried Plant Material Extraction Extraction (e.g., 95% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched with Sesquiterpene Lactones) Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel) EtOAc_Fraction->Column_Chromatography Semi_Pure_Compound Semi-Pure this compound Column_Chromatography->Semi_Pure_Compound HPLC Preparative HPLC Semi_Pure_Compound->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Crystallization Crystallization Pure_Compound->Crystallization Crystalline_Compound Crystalline this compound Crystallization->Crystalline_Compound

Caption: Workflow for the large-scale purification of this compound.

Relationship Between Purification Steps and Purity/Yield

This diagram illustrates the logical relationship between the different purification stages and their impact on the purity and yield of the final product.

Purity_Yield_Relationship cluster_purity Increasing Purity cluster_yield Decreasing Yield P1 Crude Extract P2 EtOAc Fraction P1->P2 Partitioning Y1 High Yield P3 Column Chromatography Fraction P2->P3 Chromatography Y2 Moderate Yield P4 HPLC Purified P3->P4 HPLC Y3 Low Yield

Caption: Purity vs. Yield across purification stages.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Germacranolide Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific, peer-reviewed total synthesis for (2E)-Leocarpinolide F has not been extensively documented in scientific literature. This guide is therefore based on established principles and common challenges encountered in the synthesis of structurally related germacranolide and other sesquiterpene lactones. The troubleshooting advice and protocols provided are general and should be adapted to the specific synthetic route being investigated.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of germacranolide sesquiterpene lactones like Leocarpinolide F?

A1: The synthesis of germacranolides, a class of sesquiterpene lactones, is known to be challenging due to their complex and diverse structures.[1][2] Key difficulties include:

  • Construction of the 10-membered macrocyclic backbone: Achieving high yields and stereoselectivity in macrocyclization reactions is often difficult.

  • Stereocenter Control: These molecules can have multiple contiguous stereocenters which require precise control during the synthesis.[3]

  • Lactonization: Formation of the fused lactone ring can be low-yielding due to competing side reactions.[4][5]

  • Functional Group Tolerance: The presence of multiple reactive functional groups requires careful selection of protective groups and reaction conditions.[6]

Q2: What are some common strategies for forming the lactone ring in sesquiterpene lactone synthesis?

A2: Several methods are employed, with the choice depending on the substrate:

  • Halolactonization: This is a widely used and effective method involving the intramolecular cyclization of an unsaturated carboxylic acid initiated by a halogen, typically iodine.[4]

  • Transition Metal-Catalyzed C-H Activation: Modern approaches utilize metals like palladium to activate C-H bonds for intramolecular lactonization, which can simplify the synthesis from saturated carboxylic acids.[4][7]

  • Radical Cyclization: This method uses radical intermediates to form the cyclic product and can be carried out under mild conditions with high functional group tolerance.[6][8]

  • Acid-Catalyzed Lactonization: This is a classical approach for forming lactones from hydroxy acids, though it can be prone to side reactions.[5]

Q3: Why are my yields for lactonization often non-reproducible?

A3: Non-reproducible yields, especially in sensitive reactions like lactonization, can stem from several factors. Dehydration of intermediates using certain reagents has been reported to result in non-reproducible yields.[9] Other common culprits include:

  • Trace amounts of water: Lactonization reactions are often sensitive to moisture. Ensuring all solvents and reagents are anhydrous is critical.[5]

  • Purity of starting materials: Impurities can interfere with catalysts or lead to side reactions.[4]

  • Reaction concentration: For intramolecular reactions like lactonization, high dilution is often necessary to favor the desired cyclization over intermolecular polymerization.[5]

  • Inert atmosphere: Reactions can be sensitive to oxygen or atmospheric moisture. Working under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

Troubleshooting Guides

Issue 1: Low Yield in Lactonization Step

Q: My macrocyclization/lactonization yield is consistently low. What are the common causes and how can I improve it?

A: Low yields in lactonization are a frequent problem. Here is a systematic approach to troubleshooting this issue:

  • Problem: Intermolecular side reactions (e.g., polymerization, dimer formation).

    • Solution: Employ high dilution conditions. This is a classic strategy to favor intramolecular reactions. This can be achieved by adding the substrate slowly over a long period (syringe pump addition) to a large volume of solvent.[5]

  • Problem: Unstable starting material or product.

    • Solution: Monitor the reaction at early time points using TLC or LC-MS to check for decomposition.[4] Consider using milder reaction conditions, such as lower temperatures or less harsh activating agents.[5]

  • Problem: Poor activation of the carboxylic acid.

    • Solution: The choice of activating agent is critical. Screen different activating agents (e.g., Yamaguchi reagent, DCC/DMAP, EDC, HATU) to find the optimal one for your substrate.

  • Problem: Reaction is not proceeding to completion.

    • Solution: Re-evaluate the reaction time and temperature. It's possible the reaction requires more time or higher temperatures. However, be cautious as higher temperatures can also promote decomposition.[4][5] Check the stoichiometry and purity of all reagents.[4]

Issue 2: Formation of Significant Side Products

Q: I am observing a complex mixture of products instead of my desired lactone. How can I increase selectivity?

A: The formation of multiple side products points to issues with reaction selectivity or stability.

  • Problem: Competing reaction pathways.

    • Solution: Lowering the reaction temperature can sometimes favor the desired intramolecular pathway by reducing the rate of competing side reactions that may have a higher activation energy.[5] The choice of solvent can also significantly influence selectivity; consider screening a range of solvents with different polarities.

  • Problem: Isomerization or rearrangement of the product.

    • Solution: Germacranolides and related compounds can undergo thermal or acid-induced rearrangements.[9][10] Ensure that purification methods (e.g., silica (B1680970) gel chromatography) are not causing degradation or rearrangement. Consider using neutral or deactivated silica gel, or alternative purification techniques like reversed-phase chromatography.

  • Problem: Attack at other functional groups.

    • Solution: If your molecule has multiple reactive sites, such as other hydroxyl or carbonyl groups, they may need to be protected. Review your protecting group strategy to ensure all sensitive functionalities are adequately masked.

Data Presentation

Table 1: Common Troubleshooting Strategies for Lactonization Reactions

Problem Potential Cause Recommended Solution(s) Reference
Low Yield Intermolecular polymerizationUse high dilution conditions; slow addition of substrate.[5]
Poor substrate purityPurify starting materials via chromatography or recrystallization.[4]
Inefficient carboxylic acid activationScreen various activating agents (e.g., Yamaguchi, HATU).[5]
Reaction not reaching completionIncrease reaction time; carefully increase temperature.[4][5]
Non-Reproducible Results Trace moistureUse anhydrous solvents and reagents; conduct under inert atmosphere.[5]
Inconsistent reagent qualityUse fresh, high-purity reagents.
Multiple Side Products Competing reaction pathwaysLower reaction temperature; screen different solvents.[5]
Product degradation/rearrangementUse milder workup and purification conditions; check for stability on silica gel.[9][10]
Incorrect reagent stoichiometryCarefully verify the equivalents of all reagents.[4]

Table 2: Example Screening Parameters for Optimizing a Palladium-Catalyzed C-H Lactonization

Entry Catalyst (mol%) Ligand (mol%) Oxidant (equiv.) Base (equiv.) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (10)NoneAg₂CO₃ (2)Na₃PO₄ (2)HFIP110<10
2Pd(OAc)₂ (10)N-Ac-tLeu (20)Ag₂CO₃ (2)Na₃PO₄ (2)HFIP11075
3Pd(OAc)₂ (10)N-Ac-tLeu (20)BQ (2)Na₃PO₄ (2)HFIP11045
4Pd(OAc)₂ (10)N-Ac-tLeu (20)Ag₂CO₃ (2)K₂CO₃ (2)HFIP11062
5Pd(OAc)₂ (10)N-Ac-tLeu (20)Ag₂CO₃ (2)Na₃PO₄ (2)Dioxane11025
6Pd(OAc)₂ (10)N-Ac-tLeu (20)Ag₂CO₃ (2)Na₃PO₄ (2)HFIP9055
Data is hypothetical but based on principles from C-H activation studies.[4]

Experimental Protocols

Protocol 1: General Procedure for Iodolactonization

This protocol describes a general method for the synthesis of a γ-lactone from a γ,δ-unsaturated carboxylic acid.[4]

  • Preparation: Dissolve the unsaturated carboxylic acid (1.0 mmol, 1.0 equiv.) in a biphasic solvent system of dichloromethane (B109758) (DCM, 10 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL) in a round-bottom flask.

  • Iodine Addition: To the vigorously stirred biphasic mixture, add a solution of iodine (I₂, 2.0 equiv.) and potassium iodide (KI, 5.0 equiv.) in water (5 mL) dropwise over 15 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the iodine color disappears. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired iodolactone.

Protocol 2: General Procedure for Screening Lactonization Conditions

This protocol provides a framework for systematically optimizing lactonization conditions.[5]

  • Reaction Setup: To a series of dry reaction vessels equipped with magnetic stir bars, add the hydroxy acid substrate (1.0 equiv).

  • Addition of Reagents: To each vessel, add the specific catalyst (e.g., 5-10 mol%), ligand (e.g., 10-20 mol%), activating agent (e.g., 1.1 equiv), and any necessary base or additive as determined by the parameter being screened. Add the chosen anhydrous solvent.

  • Reaction Execution: Stir the reaction mixtures at the desired temperature under an inert atmosphere (e.g., Argon).

  • Monitoring and Analysis: Take aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired lactone.

  • Systematic Variation: Repeat the procedure, systematically varying one parameter at a time (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions that provide the highest yield and selectivity.

Mandatory Visualizations

TroubleshootingWorkflow start Low Lactonization Yield check_purity Is Starting Material Pure? start->check_purity check_conditions Are Conditions Anhydrous? check_purity->check_conditions Yes purify Purify Starting Material check_purity->purify No check_dilution Using High Dilution? check_conditions->check_dilution Yes dry Use Anhydrous Solvents & Inert Atmosphere check_conditions->dry No check_temp Is Temperature Optimized? check_dilution->check_temp Yes dilute Implement Slow Addition & Large Solvent Volume check_dilution->dilute No optimize_temp Screen Temperatures (e.g., 0°C, RT, 50°C) check_temp->optimize_temp No end_good Yield Improved check_temp->end_good Yes purify->check_conditions dry->check_dilution dilute->check_temp optimize_temp->end_good end_bad Yield Still Low (Re-evaluate Synthetic Route) end_good->end_bad If further optimization fails LactonizationStrategy start Select Lactonization Strategy substrate_type What is the substrate type? start->substrate_type hydroxy_acid Hydroxy Acid substrate_type->hydroxy_acid unsat_acid Unsaturated Acid substrate_type->unsat_acid sat_acid Saturated Acid (C-H activation desired) substrate_type->sat_acid yamaguchi Yamaguchi Esterification hydroxy_acid->yamaguchi mitsunobu Mitsunobu Reaction hydroxy_acid->mitsunobu halolactonization Halolactonization (Iodolactonization) unsat_acid->halolactonization radical_cyclization Radical Cyclization unsat_acid->radical_cyclization pd_catalyzed Pd-Catalyzed C-H Activation sat_acid->pd_catalyzed

References

Technical Support Center: (2E)-Leocarpinolide F in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research on "(2E)-Leocarpinolide F" and its role in overcoming drug resistance in cell lines is limited. The following information is extrapolated from studies on related sesquiterpene lactones and general mechanisms of multidrug resistance. This guide is intended to provide a foundational framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound in overcoming drug resistance?

A1: Based on studies of other sesquiterpene lactones, this compound is hypothesized to reverse multidrug resistance (MDR) primarily by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[1][2][3] These transporters are often overexpressed in resistant cancer cells and actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.[1][3] this compound may act as a competitive or non-competitive inhibitor of these pumps. Additionally, it might modulate key signaling pathways involved in cancer cell survival and drug resistance, such as the NF-κB and STAT3 pathways.[4]

Q2: Which cell lines are appropriate for studying the effects of this compound on drug resistance?

A2: It is recommended to use a pair of cell lines: a drug-sensitive parental cell line and its drug-resistant counterpart that overexpresses an ABC transporter. Common examples include:

  • MCF-7 (sensitive) and MCF-7/ADR (doxorubicin-resistant, high P-gp expression) for breast cancer.

  • KB-3-1 (sensitive) and KB-C2 (colchicine-resistant, high P-gp expression) for epidermoid carcinoma.

  • A2780 (sensitive) and A2780/T (paclitaxel-resistant, high P-gp expression) for ovarian cancer.

  • HEK293 cells transfected to overexpress specific transporters like ABCB1 or ABCG2 can also be used for mechanistic studies.[1]

Q3: What is a typical starting concentration range for this compound in in vitro experiments?

A3: The optimal concentration of this compound should be determined empirically. First, assess its intrinsic cytotoxicity on both sensitive and resistant cell lines using a cell viability assay (e.g., MTT, SRB). Ideally, a non-toxic concentration that effectively reverses resistance should be used. Based on studies with other sesquiterpene lactones, a starting range of 0.1 µM to 20 µM is suggested for initial screening experiments.

Q4: How can I confirm that this compound is inhibiting P-glycoprotein (ABCB1)?

A4: Several assays can be employed:

  • Drug Accumulation Assay: Use a fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM. In resistant cells, the fluorescence will be low due to efflux. If this compound inhibits P-gp, it will block the efflux, leading to an increase in intracellular fluorescence, which can be measured by flow cytometry or fluorescence microscopy.[1][5]

  • ATPase Activity Assay: P-gp function is dependent on ATP hydrolysis. The effect of this compound on the ATPase activity of P-gp can be measured using membrane preparations from P-gp-overexpressing cells.

  • Western Blotting: While this method shows the expression level of P-gp, it does not directly measure its function. It is useful to confirm that the resistant cell line indeed overexpresses P-gp and that treatment with this compound does not simply downregulate its expression.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High cytotoxicity of this compound alone. The concentration used is too high.Perform a dose-response curve to determine the IC10 or a non-toxic concentration for your specific cell line. Use this lower concentration in combination with the chemotherapeutic agent.
No reversal of resistance observed. The resistance in your cell line is not mediated by the target of this compound (e.g., P-gp).The concentration of this compound is too low.Confirm the overexpression and functionality of the suspected ABC transporter (e.g., P-gp) in your resistant cell line. Test a broader range of this compound concentrations. Consider that other resistance mechanisms may be at play.
Inconsistent results in drug accumulation assays. Photobleaching of the fluorescent dye.Cells are not healthy.Incorrect timing of drug and inhibitor addition.Minimize exposure of fluorescently labeled cells to light. Ensure optimal cell culture conditions and viability. Optimize the pre-incubation time with this compound before adding the fluorescent substrate.
This compound precipitates in the culture medium. Poor solubility of the compound in aqueous solutions.Dissolve the compound in a suitable solvent like DMSO at a high concentration to create a stock solution. When diluting into the final medium, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability.

Quantitative Data Summary

The following table summarizes the effects of various sesquiterpene lactones on overcoming multidrug resistance, which may serve as a reference for designing experiments with this compound.

Compound Cell Line Chemotherapeutic Agent Effect Reference
HelenalinABCB1/HEK293Docetaxel, DoxorubicinIncreased sensitivity to chemotherapeutics[1]
6-O-angeloylplenolinHCT-8/VCR (Vincristine-resistant)Vincristine (B1662923)Reversal of resistance[2]
DihydroartemisininPancreatic Cancer CellsGemcitabine (B846)Overcame gemcitabine resistance[4]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of this compound and its effect on sensitizing resistant cells to a chemotherapeutic drug.

Materials:

  • Drug-sensitive and drug-resistant cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Chemotherapeutic drug stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound alone, the chemotherapeutic drug alone, or a combination of both. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Rhodamine 123 Accumulation Assay (Flow Cytometry)

Objective: To assess the inhibitory effect of this compound on the efflux pump activity of P-glycoprotein.

Materials:

  • Drug-sensitive and drug-resistant cell lines

  • Complete cell culture medium

  • This compound

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • Verapamil (a known P-gp inhibitor, as a positive control)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with this compound at the desired concentration (and with Verapamil for the positive control) for 1 hour at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another hour at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in PBS and analyze them immediately using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

  • An increase in fluorescence intensity in treated resistant cells compared to untreated resistant cells indicates inhibition of P-gp.

Visualizations

Signaling Pathway

G Hypothesized Mechanism of this compound in Overcoming ABCB1-Mediated Resistance cluster_membrane Cell Membrane ABCB1 ABCB1 (P-gp) Chemo_in Chemotherapeutic Drug (Intracellular) ADP ADP + Pi ABCB1->ADP Chemo_out Chemotherapeutic Drug (Extracellular) Chemo_out->Chemo_in Diffusion Chemo_in->Chemo_out Efflux Cellular_Target Cellular Target (e.g., DNA, Tubulin) Chemo_in->Cellular_Target LeocarpinolideF This compound LeocarpinolideF->ABCB1 Inhibition ATP ATP ATP->ABCB1 Energy Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: Hypothesized inhibition of ABCB1-mediated drug efflux by this compound.

Experimental Workflow

G General Workflow for Screening Natural Compounds for MDR Reversal start Start: Select Sensitive and Resistant Cell Line Pair cytotoxicity Determine Intrinsic Cytotoxicity of Compound (e.g., MTT Assay) start->cytotoxicity combination Combination Treatment: Compound + Chemotherapeutic Drug cytotoxicity->combination reversal Assess Reversal of Resistance (Calculate IC50 Fold Change) combination->reversal mechanistic Mechanistic Studies reversal->mechanistic end Conclusion: Compound is a Potential MDR Reversal Agent reversal->end If significant reversal accumulation Drug Accumulation Assay (e.g., Rhodamine 123) mechanistic->accumulation expression Protein Expression Analysis (e.g., Western Blot for P-gp) mechanistic->expression pathway Signaling Pathway Analysis (e.g., NF-κB, STAT3 activity) mechanistic->pathway

References

(2E)-Leocarpinolide F improving extraction efficiency from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of (2E)-Leocarpinolide F and related sesquiterpenoid lactones from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources for Leocarpinolides?

Leocarpinolides, a class of sesquiterpene lactones, are predominantly isolated from plants of the Asteraceae family. A notable source for related compounds like Leocarpinolide B is Sigesbeckia Herba.[1][2][3][4] While the specific source for this compound is not as widely documented, exploring species within the Leucanthemum or related genera may be a viable starting point.

Q2: Which extraction methods are most effective for sesquiterpene lactones like this compound?

The choice of extraction method depends on factors like the starting material, desired purity, and available equipment. Both conventional and modern techniques can be effective. Common methods include:

  • Maceration: A simple method involving soaking the plant material in a solvent at room temperature. It is less prone to degrading thermo-labile compounds but may result in lower yields and require longer extraction times.[5][6]

  • Soxhlet Extraction: This method uses a smaller amount of solvent that is continuously recycled, which can be cost-effective. However, the sustained heat can degrade temperature-sensitive compounds.[5][7]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7][8]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material rapidly, leading to shorter extraction times and often higher yields compared to conventional methods.[9][10]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and allows for extraction at low temperatures, preserving the integrity of the compounds.[11][12]

Q3: What are the recommended solvents for extracting this compound?

Polar organic solvents are generally effective for extracting sesquiterpene lactones.[13] The choice of solvent is critical and depends on the polarity of the target compound. Commonly used solvents include:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl Acetate

  • Acetonitrile

Ethanol is often preferred due to its lower toxicity, which is a crucial consideration for pharmaceutical applications.[13] A mixture of solvents, such as methanol/water, can also be employed.[6]

Q4: How can I monitor the efficiency of my extraction process?

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for monitoring the presence and quantity of specific compounds like this compound in your extract.[8][12] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of the extraction progress.

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent The polarity of the solvent may not be optimal for this compound. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate).[13] Consider using a solvent mixture.
Insufficient Extraction Time The compound may not have had enough time to diffuse from the plant material into the solvent. Increase the extraction time, taking care to monitor for potential degradation with heat-based methods.[9]
Inadequate Particle Size Large particle sizes of the plant material can limit solvent penetration. Grind the dried plant material to a fine powder to increase the surface area available for extraction.[14]
Suboptimal Temperature The extraction temperature may be too low for efficient extraction. For methods like maceration, gentle heating can improve yield, but for thermo-labile compounds, this should be done cautiously.[15]
Plant Material Quality The concentration of the target compound can vary depending on the age, part of the plant used, and harvesting time. Ensure you are using high-quality, properly identified plant material.[15]
Issue 2: Degradation of this compound during Extraction
Potential Cause Troubleshooting Steps
High Temperature Sesquiterpene lactones can be sensitive to heat.[5][7] If using methods like Soxhlet or MAE, try reducing the temperature or extraction time. Consider using non-thermal methods like maceration or UAE.
Presence of Water The lactone ring in sesquiterpene lactones can be susceptible to hydrolysis. Ensure that the plant material is thoroughly dried and use anhydrous solvents if necessary.
Enzymatic Degradation Endogenous plant enzymes can degrade the target compound after harvesting. Proper drying and storage of the plant material are crucial to inactivate these enzymes.
Light Exposure Some natural products are photosensitive. Protect the extraction setup from direct light by using amber glassware or covering it with aluminum foil.
Issue 3: High Levels of Impurities in the Extract
Potential Cause Troubleshooting Steps
Low Solvent Selectivity The chosen solvent may be co-extracting a large number of other compounds. Experiment with solvents of different polarities to find one that is more selective for this compound.[16]
Inadequate Pre-extraction Processing Pigments like chlorophyll (B73375) and lipids can be major impurities. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove these compounds before extracting with a more polar solvent.
Lack of Post-extraction Purification A crude extract will almost always contain a mixture of compounds. Employ chromatographic techniques like column chromatography or preparative HPLC for purification.[12]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Dry the plant material (e.g., leaves and flowers) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Place a known quantity of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask. Add the chosen solvent (e.g., 100 mL of 80% ethanol).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-40°C).[8]

  • Filtration: After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Analysis: Analyze the crude extract using HPLC to determine the yield of this compound.

Visualizations

General Experimental Workflow for Extraction and Isolation

A Plant Material Collection B Drying and Grinding A->B C Extraction (e.g., UAE, Maceration) B->C D Filtration C->D E Solvent Evaporation (Crude Extract) D->E F Purification (e.g., Column Chromatography) E->F G Isolated this compound F->G

Caption: A generalized workflow for the extraction and isolation of this compound.

Potential Signaling Pathway Inhibition by Leocarpinolides

Leocarpinolide B has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[1][17] This pathway is a likely target for other leocarpinolides as well.

cluster_0 Cytoplasm cluster_1 Intervention Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Leocarpinolide F Leocarpinolide F Leocarpinolide F->NF-κB Translocation to Nucleus Inhibition

Caption: Proposed inhibitory action of Leocarpinolide F on the NF-κB signaling pathway.

References

Technical Support Center: (2E)-Leocarpinolide F & Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (2E)-Leocarpinolide F and other sesquiterpene lactones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability in natural product research. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to ensure the consistency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a member of the sesquiterpene lactone class of natural products. While specific research on this compound is emerging, related compounds such as Leocarpinolide B have demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2][3] These compounds are being investigated for their therapeutic potential in treating chronic inflammatory diseases like rheumatoid arthritis.[1][2][4] The core mechanism often involves the modulation of key signaling pathways such as NF-κB and Nrf2.[3][5]

Q2: What are the primary sources of batch-to-batch variability in preparations of this compound?

Batch-to-batch variability is a common challenge when working with natural products, including sesquiterpene lactones like this compound. The primary sources of this variability can be categorized as follows:

  • Raw Material Variation:

    • Genetics and Botanical Identification: The precise species and even chemotype of the source plant can significantly alter the profile of secondary metabolites.

    • Geographical and Environmental Factors: Soil composition, climate, and time of harvest can impact the concentration of the target compound.[6]

  • Extraction and Purification Processes:

    • Method and Solvent Choice: The efficiency of different extraction methods and the polarity of the solvents used can lead to variations in yield and purity.[7]

    • Process Parameters: Minor fluctuations in temperature, pressure, and extraction time can affect the final product composition.[7]

  • Compound Stability and Storage:

    • Degradation: Sesquiterpene lactones can be sensitive to heat, light, and pH, potentially leading to degradation over time.[8]

    • Storage Conditions: Improper storage can result in the formation of artifacts or a decrease in the concentration of the active compound.

Q3: How can I assess the purity and consistency of my this compound samples?

A multi-pronged analytical approach is recommended to ensure the quality and consistency of each batch. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this purpose.[9][10][11]

Troubleshooting Guide: Inconsistent Experimental Results

Problem: You are observing significant variations in the biological activity of different batches of this compound in your in vitro or in vivo experiments.

Workflow for Troubleshooting Inconsistent Results

G cluster_0 Initial Observation cluster_1 Analytical Chemistry Verification cluster_2 Decision and Action A Inconsistent Biological Results Between Batches B Purity Assessment (HPLC, LC-MS) A->B Step 1: Check Purity C Identity Confirmation (NMR, HRMS) B->C Step 2: Verify Identity D Quantification (qNMR, HPLC with Standard) C->D Step 3: Confirm Concentration E Batches Meet Specifications? D->E F Proceed with Experiment E->F Yes G Quarantine Batch & Refine Purification/Procurement E->G No

Caption: Troubleshooting workflow for variable experimental results.

Table 1: Troubleshooting Matrix

Issue Potential Cause Recommended Action
Lower than expected potency - Purity of the current batch is lower than previous batches.- Compound has degraded during storage.- Re-evaluate purity using HPLC.- Confirm the structure and rule out degradation products using LC-MS or NMR.
Unexpected biological response - Presence of a biologically active impurity.- Use a higher resolution chromatographic method to screen for impurities.- Employ mass spectrometry to identify unknown peaks.
Complete loss of activity - Incorrect compound was used.- Complete degradation of the active compound.- Confirm the identity of the compound using NMR and mass spectrometry.- Assess storage conditions and obtain a new, verified batch.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound, which can be adapted based on specific instrumentation.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).[9]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.[9]

  • Flow Rate: 0.8 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection: UV detection at 225 nm.[9]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound batch.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Table 2: Example HPLC Performance Data for Sesquiterpene Lactones

Parameter Typical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Note: These are representative values for sesquiterpene lactones and may vary for this compound.

Protocol 2: Cell-Based Assay for Functional Consistency

A cell-based assay is crucial for confirming that different batches of this compound elicit a consistent biological response. Based on the known activity of Leocarpinolide B, an assay to measure the inhibition of inflammatory cytokine production in macrophages is provided.[3]

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulus: Lipopolysaccharide (LPS).

  • Readout: Measurement of Nitric Oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

    • Prepare serial dilutions of the different batches of this compound.

    • Pre-treat the cells with the this compound dilutions for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of NO using the Griess reagent or the concentration of TNF-α/IL-6 using an ELISA kit.

  • Data Analysis:

    • Calculate the IC₅₀ value for each batch.

    • Compare the IC₅₀ values between batches. A consistent IC₅₀ value indicates functional similarity.

Signaling Pathway

This compound, like other sesquiterpene lactones, is proposed to exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

NF-κB Signaling Pathway and Proposed Inhibition by this compound

Caption: Proposed mechanism of NF-κB inhibition.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Leocarpinolide B and Other Sesquiterpene Lactones from Sigesbeckia

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative guide for researchers, scientists, and drug development professionals on the anti-inflammatory properties of Leocarpinolide B. Due to the absence of published data on "(2E)-Leocarpinolide F," this guide provides a detailed overview of Leocarpinolide B's biological activity and contrasts it with the general anti-inflammatory profile of other sesquiterpene lactones isolated from the Sigesbeckia genus.

Introduction

Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant interest in the scientific community for their diverse pharmacological activities. Within this class, Leocarpinolide B, isolated from Sigesbeckia herba, has been a subject of investigation for its potential therapeutic applications. This guide synthesizes the current understanding of Leocarpinolide B's biological effects, with a particular focus on its anti-inflammatory properties. In the absence of specific data for "this compound," a comparative perspective is offered by examining the activities of other structurally related sesquiterpene lactones from the same plant genus.

Leocarpinolide B: A Potent Anti-inflammatory Agent

Leocarpinolide B has demonstrated significant anti-inflammatory and antioxidant effects.[1][2] Its primary mechanism of action involves the modulation of key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2]

Quantitative Analysis of Leocarpinolide B's Anti-inflammatory Activity

The following table summarizes the inhibitory effects of Leocarpinolide B on various inflammatory mediators.

Inflammatory MediatorCell LineInducerKey FindingsReference
Nitric Oxide (NO)RAW264.7 MacrophagesLPSEffective inhibition of excessive NO production.[1][2]
Prostaglandin (B15479496) E2 (PGE2)RAW264.7 MacrophagesLPSEffective inhibition of excessive PGE2 production.[1][2]
IL-6, TNF-α, MCP-1RAW264.7 MacrophagesLPSInhibition of cytokine production.[1][2]
iNOS, COX-2RAW264.7 MacrophagesLPSInhibition of the expression of these pro-inflammatory enzymes.[1][2]
IL-6, IL-8SW982 Human Synovial CellsIL-1βDose-dependent inhibition of IL-6 and IL-8 secretion with concentrations of 5, 10, and 20 μM.[3]

Signaling Pathways Modulated by Leocarpinolide B

Leocarpinolide B exerts its anti-inflammatory effects by targeting critical signaling cascades.

The NF-κB Signaling Pathway

Leocarpinolide B has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[1][2] It achieves this by blocking the degradation of the inhibitor of kappa B (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2] This mechanism was further elucidated in human synovial cells, where Leocarpinolide B was found to directly interact with NF-κB p65, thereby reducing its DNA binding activity.[3][4][5][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKKα/β TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->IkBa Blocks Degradation Leocarpinolide_B->NFkB Inhibits DNA Binding DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Leocarpinolide B's inhibition of the NF-κB pathway.
The Nrf2 Antioxidant Pathway

In addition to its anti-inflammatory effects, Leocarpinolide B also demonstrates antioxidant properties by activating the Nrf2 pathway.[1][2] It has been observed to increase the expression of heme oxygenase-1 (HO-1) and promote the translocation of Nrf2 to the nucleus, thereby enhancing the cellular antioxidant response.[1][2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Caption: Leocarpinolide B's activation of the Nrf2 pathway.

Comparative Perspective: Other Sesquiterpene Lactones from Sigesbeckia

While direct experimental data for "this compound" is unavailable, studies on other sesquiterpene lactones isolated from Sigesbeckia orientalis and Sigesbeckia glabrescens provide a basis for potential comparison.

Several germacranolide sesquiterpene lactones from S. orientalis have been shown to inhibit the production of interleukin-8 and tumor necrosis factor-α with IC50 values ranging from 1.6 to 6.3 µM and 0.9 to 3.3 µM, respectively.[7][8] Furthermore, new sesquiterpene lactones from S. glabrescens have demonstrated inhibitory effects on nitric oxide and prostaglandin E2 synthesis in LPS-activated macrophages, also through the inhibition of the NF-κB pathway.[9][10] One new compound, siegesbeckialide I, potently inhibited LPS-induced NO production and was found to directly bind to and suppress the phosphorylation of IKKα/β, key kinases in the NF-κB pathway.[10][11]

These findings suggest that the anti-inflammatory activity observed for Leocarpinolide B, particularly the inhibition of the NF-κB pathway, is a common characteristic of sesquiterpene lactones found in the Sigesbeckia genus.

Experimental Protocols

The following are summaries of the experimental methodologies used to evaluate the biological activity of Leocarpinolide B and related compounds.

Cell Culture and Treatment
  • RAW264.7 Macrophages: Cells were cultured in DMEM supplemented with 10% FBS and antibiotics. For experiments, cells were pre-treated with various concentrations of Leocarpinolide B for a specified time before being stimulated with lipopolysaccharide (LPS).

  • SW982 Human Synovial Cells: Cells were cultured in a suitable medium and treated with different concentrations of Leocarpinolide B in the presence or absence of IL-1β.[3]

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • ELISA for Cytokines and PGE2: The levels of cytokines (TNF-α, IL-6, IL-8, MCP-1) and PGE2 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes were probed with primary antibodies against proteins of interest (e.g., iNOS, COX-2, IκBα, p65, Nrf2, HO-1) and then with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

NF-κB DNA Binding Activity Assay

Nuclear extracts were prepared from treated cells, and the DNA binding activity of the NF-κB p65 subunit was determined using a commercially available transcription factor assay kit.[3]

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_analysis Analysis Cell_Culture Cell Culture (RAW264.7 or SW982) Treatment Treatment with Leocarpinolide B ± Inducer Cell_Culture->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis ELISA ELISA (Cytokines, PGE2) Supernatant_Collection->ELISA Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot NFkB_Assay NF-κB DNA Binding Assay Cell_Lysis->NFkB_Assay

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

Leocarpinolide B is a promising natural product with well-documented anti-inflammatory and antioxidant activities. Its ability to modulate the NF-κB and Nrf2 pathways underscores its therapeutic potential for inflammatory conditions. Although a direct comparison with "this compound" is not possible at this time due to a lack of data, the available evidence on other sesquiterpene lactones from Sigesbeckia suggests that anti-inflammatory activity via NF-κB inhibition is a shared characteristic of this class of compounds from this genus. Further research is warranted to isolate and characterize "this compound" to enable a direct and comprehensive comparison of its biological profile with that of Leocarpinolide B.

References

(2E)-Leocarpinolide F comparative analysis with other sesquiterpene lactones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (2E)-Leocarpinolide F and Other Sesquiterpene Lactones for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available experimental data for this compound is limited. This guide provides a comparative analysis based on the known biological activities of its close structural analog, Leocarpinolide B, and other prominent sesquiterpene lactones. The presented data for Leocarpinolide B is intended to be representative of the potential activities of this compound, pending further specific research on the latter.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] Characterized by a 15-carbon skeleton, they exhibit a wide range of biological activities, including potent anti-inflammatory and anticancer effects.[2][3] The presence of an α-methylene-γ-lactone group is a common structural feature responsible for many of their biological activities, which often involves the modulation of key signaling pathways such as NF-κB.[2][4] This guide provides a comparative overview of the biological activities of Leocarpinolide B (as a proxy for this compound) against other well-studied STLs like Parthenolide and Costunolide.

Comparative Analysis of Biological Activities

The primary biological activities attributed to sesquiterpene lactones are their anti-inflammatory and cytotoxic (anticancer) effects. These activities are often linked to their ability to modulate inflammatory pathways and induce apoptosis in cancer cells.

Anti-inflammatory Activity

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[4] Leocarpinolide B has been shown to effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like IL-6 and TNF-α in LPS-stimulated macrophages.[5][6] This is achieved by preventing the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus.[5]

CompoundCell LineAssayIC50 / EffectReference
Leocarpinolide B RAW 264.7NO ProductionSignificant inhibition at 5, 10, 20 µM[5][6]
Parthenolide VariousNF-κB InhibitionPotent inhibitor[7]
Costunolide RAW 264.7NO ProductionIC50 ~5 µM
Helenalin Rodent modelsCarrageenan-induced edemaSignificant inhibition
Anticancer Activity

The anticancer properties of sesquiterpene lactones are often attributed to their ability to induce apoptosis and inhibit cell proliferation and migration.[8] Leocarpinolide B has demonstrated the ability to inhibit the proliferation, migration, and invasion of human synovial SW982 cells, suggesting its potential in targeting cancer cell metastasis.[9][10]

CompoundCell LineAssayIC50 / EffectReference
Leocarpinolide B SW982Cell ProliferationInhibition at 5, 10, 20 µM[9][10]
Leocarpinolide B SW982Wound HealingDose-dependent inhibition of migration[10]
Parthenolide Various Cancer CellsCytotoxicity (MTT)Varies by cell line
Artemisinin Various Cancer CellsApoptosis InductionInduces apoptosis
Alantolactone HUVECsAngiogenesisInhibits angiogenesis

Signaling Pathways

The biological effects of Leocarpinolide B and other sesquiterpene lactones are mediated through their interaction with key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins.[13] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13] Leocarpinolide B inhibits this pathway by preventing IκBα degradation.[5]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Leocarpinolide B.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response.[14][15] Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation.[14] In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.[14] Leocarpinolide B has been shown to activate this pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[5]

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->Keap1_Nrf2 Promotes dissociation

Caption: Activation of the Nrf2 antioxidant pathway by Leocarpinolide B.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

RAW 264.7 murine macrophage and SW982 human synovial sarcoma cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay
  • RAW 264.7 cells are seeded in a 24-well plate at a density of 1 x 10^5 cells/mL and incubated for 24 hours.[16]

  • Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[17]

  • The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.[18]

  • 100 µL of culture supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 10 minutes.[17]

  • The absorbance is measured at 540 nm using a microplate reader.[17]

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[19]

  • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[19][20]

  • The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[20]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[19]

Wound Healing (Scratch) Assay
  • Cells are grown to confluence in a 6-well plate.[21]

  • A sterile pipette tip is used to create a linear scratch in the cell monolayer.[21]

  • The cells are washed with PBS to remove detached cells and then incubated with fresh medium containing the test compound at various concentrations.[22]

  • Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.[21]

  • The rate of wound closure is quantified by measuring the width of the scratch over time.[23]

Western Blot Analysis for NF-κB Pathway Proteins
  • Cells are treated with the test compound and/or LPS for the desired time.

  • Total protein is extracted using a lysis buffer, and the protein concentration is determined using a BCA assay.[24]

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[24]

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.[24]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[24]

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (RAW 264.7 or SW982) Treatment Treatment with Leocarpinolide & Stimuli Cell_Culture->Treatment NO_Assay NO Production Assay Treatment->NO_Assay MTT_Assay Cytotoxicity (MTT) Assay Treatment->MTT_Assay Wound_Healing Wound Healing Assay Treatment->Wound_Healing Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Quantification Data Quantification (Absorbance, Band Density, Wound Closure) NO_Assay->Data_Quantification MTT_Assay->Data_Quantification Wound_Healing->Data_Quantification Western_Blot->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: General experimental workflow for in vitro evaluation of sesquiterpene lactones.

Conclusion

While direct experimental data on this compound remains to be published, the available information on its close analog, Leocarpinolide B, and other sesquiterpene lactones, provides a strong foundation for predicting its potential biological activities. The comparative analysis suggests that this compound is likely to possess significant anti-inflammatory and anticancer properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. Further research is warranted to isolate, characterize, and experimentally validate the specific biological profile of this compound. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

(2E)-Leocarpinolide F: An Evaluation of Anti-Inflammatory Effects and a Comparative Analysis with Leocarpinolide B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

Introduction

(2E)-Leocarpinolide F is a germacrane-type sesquiterpenoid that can be isolated from Sigesbeckia orientalis. While its chemical structure is known, there is a notable lack of publicly available experimental data specifically validating its anti-inflammatory effects. In contrast, a closely related compound, Leocarpinolide B (LB), also isolated from Sigesbeckia Herba, has been the subject of multiple studies investigating its potent anti-inflammatory and antioxidant properties.[1][2][3][4] This guide, therefore, presents a detailed comparative analysis of the anti-inflammatory effects of Leocarpinolide B as a proxy, providing valuable insights that may inform future research on this compound.

The following sections will delve into the experimental data, detailed protocols, and the underlying signaling pathways associated with the anti-inflammatory actions of Leocarpinolide B. This information is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Comparative Anti-Inflammatory Effects of Leocarpinolide B

Leocarpinolide B has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. Its effects have been benchmarked against untreated or vehicle-treated controls and, in some cases, a standard anti-inflammatory drug, indomethacin.

In Vitro Anti-Inflammatory Activity

Leocarpinolide B has been shown to effectively suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and IL-1β-stimulated human synovial SW982 cells.

Table 1: Effect of Leocarpinolide B on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Inflammatory MediatorConcentration of Leocarpinolide B% Inhibition (relative to LPS control)
Nitric Oxide (NO)5 µMData not available
10 µMData not available
20 µMSignificant inhibition
Prostaglandin E2 (PGE2)5 µMData not available
10 µMData not available
20 µMSignificant inhibition
IL-65 µMData not available
10 µMData not available
20 µMSignificant inhibition
TNF-α5 µMData not available
10 µMData not available
20 µMSignificant inhibition
MCP-15 µMData not available
10 µMData not available
20 µMSignificant inhibition

Note: Specific percentage inhibition values were not provided in the source documents, but a significant dose-dependent inhibition was reported.[1]

Table 2: Effect of Leocarpinolide B on Pro-Inflammatory Cytokines in IL-1β-Stimulated SW982 Synovial Cells

CytokineConcentration of Leocarpinolide B% Inhibition (relative to IL-1β control)
IL-65 µMDose-dependent inhibition
10 µMDose-dependent inhibition
20 µMDose-dependent inhibition
IL-85 µMDose-dependent inhibition
10 µMDose-dependent inhibition
20 µMDose-dependent inhibition

Note: Specific percentage inhibition values were not provided, but a dose-dependent inhibition was observed.[4][5]

In Vivo Anti-Inflammatory Activity

In a collagen-induced arthritis (CIA) mouse model, Leocarpinolide B demonstrated a significant reduction in arthritic symptoms and inflammatory markers when compared to the untreated CIA group.

Table 3: In Vivo Anti-Inflammatory Effects of Leocarpinolide B in a Collagen-Induced Arthritis Mouse Model

ParameterControl GroupCIA Model GroupLeocarpinolide B (2.5 mg/kg)Leocarpinolide B (5.0 mg/kg)Leocarpinolide B (10.0 mg/kg)Indomethacin (2.5 mg/kg)
Arthritis Severity ScoreNormalSevereReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Joint DestructionNoneSevereAlleviatedAlleviatedAlleviatedAlleviated
Inflammatory Cell InfiltrationNoneSevereReducedReducedReducedReduced

Note: This table provides a qualitative summary of the findings.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the anti-inflammatory effects of Leocarpinolide B.

Cell Culture and Treatment
  • RAW264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of Leocarpinolide B for a specified time before being stimulated with lipopolysaccharide (LPS).[1]

  • SW982 Human Synovial Cells: These cells are maintained in a similar culture medium and conditions. For inflammatory stimulation, cells are treated with Leocarpinolide B in the presence of Interleukin-1 beta (IL-1β).[4][5]

Nitric Oxide (NO) Production Assay
  • RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with Leocarpinolide B for 1 hour.

  • LPS (1 µg/mL) is added to induce NO production, and the cells are incubated for 24 hours.

  • The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

Cytokine Measurement (ELISA)
  • Cell culture supernatants from treated and untreated cells are collected.

  • The concentrations of cytokines such as IL-6, TNF-α, and IL-8 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

Western Blot Analysis
  • Cells are lysed, and total protein is extracted.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, IκBα).

  • After washing, the membrane is incubated with a secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Collagen-Induced Arthritis (CIA) in Mice
  • A collagen-induced arthritis model is established in mice by immunization with bovine type II collagen emulsified in Freund's complete adjuvant.[4]

  • Once arthritis is established, mice are randomly divided into different treatment groups: vehicle control, CIA model, Leocarpinolide B (various doses), and a positive control (e.g., indomethacin).[4]

  • Treatments are administered daily for a specified period.

  • The severity of arthritis is monitored, and at the end of the study, joint tissues are collected for histological analysis, and blood is collected for serological analysis of inflammatory markers.[4]

Signaling Pathways

Leocarpinolide B exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Leocarpinolide B has been shown to inhibit the activation of this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Degradation of IκBα IkBa_p p-IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->IKK Inhibition DNA DNA p65_p50_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Pro_inflammatory_Genes Transcription

Caption: Leocarpinolide B inhibits the NF-κB pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. Leocarpinolide B has been found to activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->Keap1_Nrf2 Induces Dissociation ROS ROS ROS->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, etc.) ARE->Antioxidant_Genes Transcription

Caption: Leocarpinolide B activates the Nrf2 antioxidant pathway.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a compound like Leocarpinolide B in vitro.

Experimental_Workflow Start Start: Compound (e.g., Leocarpinolide B) Cell_Culture Cell Culture (e.g., RAW264.7) Start->Cell_Culture Pre_treatment Pre-treatment with Compound Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation (24h) Stimulation->Incubation Data_Collection Data Collection Incubation->Data_Collection Supernatant_Analysis Supernatant Analysis (NO, Cytokines) Data_Collection->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis (Western Blot) Data_Collection->Cell_Lysate_Analysis Results Results & Analysis Supernatant_Analysis->Results Cell_Lysate_Analysis->Results

Caption: In vitro screening workflow for anti-inflammatory compounds.

Conclusion

While direct experimental validation of the anti-inflammatory effects of this compound is currently lacking in the scientific literature, the extensive research on its structural analog, Leocarpinolide B, provides a strong rationale for its investigation. Leocarpinolide B has demonstrated potent anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to elucidate the therapeutic potential of this compound and other related sesquiterpenoids in the context of inflammatory diseases. Further studies are warranted to specifically determine if this compound shares a similar pharmacological profile with Leocarpinolide B.

References

Cross-Validation of Analytical Methods for (2E)-Leocarpinolide F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary analytical methods for the quantification of (2E)-Leocarpinolide F, a sesquiterpene lactone of interest for its potential therapeutic properties. As a member of the sesquiterpene lactone class, which is known for its diverse biological activities, robust and reliable analytical methods are crucial for its characterization, quality control, and pharmacokinetic studies.[1][2][3][4] This document outlines a framework for the cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when different techniques are employed.[5][6][7] This is particularly important during drug development, where methods may be transferred between laboratories or updated to more advanced technologies. This guide presents hypothetical, yet realistic, experimental data to illustrate the comparison of these two methods, along with detailed protocols to facilitate their implementation.

Comparative Analysis of Analytical Methods

The selection of an analytical method often depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the key performance parameters for the hypothetical cross-validation of HPLC-UV and UHPLC-MS for the analysis of this compound.

Validation ParameterHPLC-UVUHPLC-MSAcceptance Criteria (ICH Guidelines)[8]
Linearity (r²) 0.99920.9998≥ 0.999
Accuracy (%) 98.5 - 101.299.1 - 100.898.0 - 102.0
Precision (RSD%)
- Repeatability1.20.8≤ 2%
- Intermediate Precision1.81.1≤ 2%
Limit of Detection (LOD) 5 ng/mL0.1 ng/mL-
Limit of Quantification (LOQ) 15 ng/mL0.3 ng/mL-
Selectivity No interference from matrix components observedHigh selectivity with no interferenceNo interfering peaks at the retention time of the analyte
Robustness Minor variations in mobile phase composition and flow rate had no significant effect.Minor variations in mobile phase and source parameters had no significant effect.Consistent results with small, deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a widely used technique for the quantification of sesquiterpene lactones due to its simplicity and robustness.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with ACN:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 15 ng/mL to 1000 ng/mL.

  • For biological samples, perform a liquid-liquid extraction with ethyl acetate (B1210297) or a solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.

Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

This method offers higher sensitivity and selectivity, making it suitable for bioanalytical studies where low concentrations of the analyte are expected.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

Reagents:

  • Acetonitrile (ACN), LC-MS grade.

  • Water with 0.1% formic acid, LC-MS grade.

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]⁺ of this compound.

  • Product Ion(s) (m/z): To be determined by infusion of the reference standard.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Create a series of calibration standards by diluting the stock solution with 50% methanol to achieve concentrations ranging from 0.3 ng/mL to 200 ng/mL.

  • For biological samples, perform a protein precipitation with cold acetonitrile followed by centrifugation to remove proteins.

Visualizing the Workflow and a Potential Mechanism of Action

To better understand the processes involved, the following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway that could be influenced by this compound, given the known anti-inflammatory properties of other sesquiterpene lactones.[9]

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: UHPLC-MS M1_Dev Method Development M1_Val Full Validation (ICH) M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis CrossVal Cross-Validation Study M1_Analysis->CrossVal M2_Dev Method Development M2_Val Full Validation (ICH) M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->CrossVal Comparison Comparative Data Analysis CrossVal->Comparison Report Final Report Comparison->Report

Caption: Workflow for the cross-validation of two analytical methods.

SignalingPathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates LeocarpinolideF This compound LeocarpinolideF->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of Leocarpinolide B with Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the prospective synergistic effects of Leocarpinolide B, a sesquiterpene lactone with notable anti-inflammatory and antioxidant properties, when combined with established therapeutic agents. While direct experimental evidence for synergistic combinations involving Leocarpinolide B is not yet available in published literature, this document outlines a framework for investigation based on its known mechanisms of action. By inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 pathway, Leocarpinolide B presents a compelling case for combination therapies aimed at enhancing efficacy and overcoming drug resistance in various pathological conditions, including inflammatory disorders and cancer.

Proposed Synergistic Combinations and Mechanistic Rationale

Leocarpinolide B's dual action on two critical cellular signaling pathways suggests its potential to synergize with a range of conventional drugs. Sesquiterpene lactones, as a class, have been shown to enhance the efficacy of chemotherapeutic agents and anti-inflammatory drugs through various mechanisms, including the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt/mTOR[1][2][3][4].

1. Leocarpinolide B with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

  • Rationale: Leocarpinolide B inhibits the NF-κB pathway, which is a key regulator of inflammatory cytokine production[5]. NSAIDs, on the other hand, primarily inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins. A combination of Leocarpinolide B and an NSAID like diclofenac (B195802) could offer a multi-pronged anti-inflammatory effect, potentially allowing for lower doses of each compound and reducing the risk of side effects associated with long-term NSAID use. Studies have shown that other natural compounds can act synergistically with NSAIDs to reduce inflammation[6].

2. Leocarpinolide B with Chemotherapeutic Agents

  • Rationale: Many cancers exhibit constitutive activation of the NF-κB pathway, which promotes cell survival, proliferation, and resistance to apoptosis[7]. By inhibiting NF-κB, Leocarpinolide B could sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs such as cisplatin (B142131) or doxorubicin. This approach has been successful with other sesquiterpene lactones[1][8]. Furthermore, Leocarpinolide B's activation of the Nrf2 pathway may help protect normal cells from chemotherapy-induced oxidative stress, a common dose-limiting factor[9].

Data on Potential Synergistic Effects

The following tables present hypothetical data to illustrate how the synergistic effects of Leocarpinolide B in combination with other drugs could be quantified and presented. The Combination Index (CI) is a standard measure used to assess synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Hypothetical Synergistic Cytotoxicity of Leocarpinolide B and Cisplatin in A549 Lung Cancer Cells

Leocarpinolide B (µM)Cisplatin (µM)Fractional Effect (Fa)Combination Index (CI)Synergy Assessment
500.15--
02.50.20--
52.50.650.75Synergism
1000.30--
050.40--
1050.850.60Strong Synergism

Table 2: Hypothetical Synergistic Inhibition of IL-6 Production by Leocarpinolide B and Diclofenac in LPS-stimulated RAW 264.7 Macrophages

Leocarpinolide B (µM)Diclofenac (µM)IL-6 Inhibition (%)Combination Index (CI)Synergy Assessment
2025--
01030--
210700.80Synergism
4045--
02050--
420900.65Strong Synergism

Experimental Protocols

To validate the proposed synergistic effects of Leocarpinolide B, a series of well-defined experimental protocols should be employed.

1. Cell Culture and Reagents

  • Cell Lines: A549 (human lung carcinoma), RAW 264.7 (murine macrophage), and other relevant cell lines will be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Reagents: Leocarpinolide B (purity >95%), cisplatin, diclofenac, lipopolysaccharide (LPS), and all other necessary reagents will be sourced from reputable commercial suppliers.

2. Assessment of Synergy

  • Checkerboard Assay: Cells will be treated with a range of concentrations of Leocarpinolide B and a partner drug, both alone and in combination.

  • Combination Index (CI) Analysis: The results from the checkerboard assay will be analyzed using the Chou-Talalay method to calculate the CI. This method provides a quantitative measure of the nature of the drug interaction over a range of effect levels.

3. Cellular Assays

  • Cell Viability Assay: The effect of drug combinations on cell viability will be assessed using the MTT or a similar colorimetric assay.

  • Apoptosis Assay: Apoptosis will be quantified by flow cytometry using Annexin V/Propidium Iodide staining.

  • Cytokine Quantification: The levels of inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants will be measured by ELISA.

4. Western Blot Analysis

  • Protein Extraction and Quantification: Whole-cell lysates will be prepared, and protein concentrations will be determined using a BCA protein assay.

  • Immunoblotting: Proteins will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the NF-κB and Nrf2 pathways (e.g., p-p65, IκBα, Nrf2, HO-1), followed by HRP-conjugated secondary antibodies. Blots will be visualized using an enhanced chemiluminescence detection system.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams are provided.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates p50/p65 NF-κB (p50/p65) IκBα->p50/p65 releases p50/p65_nucleus NF-κB (p50/p65) p50/p65->p50/p65_nucleus translocates Leocarpinolide_B_Cytoplasm Leocarpinolide B Leocarpinolide_B_Cytoplasm->IKK inhibits Inflammatory_Genes Inflammatory Gene Transcription p50/p65_nucleus->Inflammatory_Genes

Caption: NF-κB Signaling Pathway and Point of Inhibition by Leocarpinolide B.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto releases Proteasomal_Degradation Proteasomal Degradation Nrf2_cyto->Proteasomal_Degradation basal degradation Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocates Leocarpinolide_B_Cytoplasm Leocarpinolide B Leocarpinolide_B_Cytoplasm->Keap1 modifies ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Caption: Nrf2 Signaling Pathway and Point of Activation by Leocarpinolide B.

G Cell_Seeding Seed cells in multi-well plates Drug_Treatment Treat with Leocarpinolide B, Partner Drug, and Combinations Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., MTT, ELISA) Incubation->Endpoint_Assay Data_Analysis Analyze Data and Calculate Combination Index (CI) Endpoint_Assay->Data_Analysis Conclusion Determine Synergy, Additivity, or Antagonism Data_Analysis->Conclusion

Caption: Experimental Workflow for Assessing Synergistic Effects.

Conclusion and Future Directions

The therapeutic potential of Leocarpinolide B as a synergistic partner to conventional drugs is a promising area of investigation. Its ability to modulate the NF-κB and Nrf2 pathways provides a strong mechanistic basis for its use in combination therapies for inflammatory diseases and cancer. The experimental framework outlined in this guide offers a systematic approach to validating these potential synergies. Future research should focus on in vitro and in vivo studies to confirm these hypotheses and to elucidate the precise molecular interactions that underpin any observed synergistic effects. Such studies will be crucial in paving the way for the clinical development of Leocarpinolide B-based combination therapies.

References

A Comparative Guide to the Cytotoxicity of Sesquiterpene Lactones in Cancer Cell Lines: A Focus on Leocarpinolide B and Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the comparative cytotoxicity of (2E)-Leocarpinolide F in cancer cell lines is limited. This guide therefore provides a comparative analysis of the closely related sesquiterpene lactone, Leocarpinolide B, and the well-characterized sesquiterpene lactone, Parthenolide (B1678480), as a representative compound with established anticancer activity. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest in cancer research due to their diverse biological activities. This guide focuses on comparing the cytotoxic profiles of Leocarpinolide B and Parthenolide, two prominent members of this class. While data on the direct anticancer effects of Leocarpinolide B is still emerging, its known modulation of key inflammatory pathways provides a basis for comparison with Parthenolide, a compound with well-documented cytotoxic effects against a range of cancer cell lines.

Comparative Cytotoxicity Data

Parthenolide has been extensively studied for its cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Cancer Cell LineCell TypeIC50 (µM) of ParthenolideReference
SiHaCervical Cancer8.42 ± 0.76[1]
MCF-7Breast Cancer9.54 ± 0.82[1]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[2]
A549Non-small Cell Lung Cancer15.38 ± 1.13[2]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[2]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[2]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[2]
TE671Medulloblastoma6.5[3]
HT-29Colon Adenocarcinoma7.0[3]

Note: At present, there is a lack of published data on the IC50 values of Leocarpinolide B in cancer cell lines.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay used for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., Parthenolide) in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Both Leocarpinolide B and Parthenolide are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.

Leocarpinolide B has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. While its direct cytotoxic effects on cancer cells are not yet fully elucidated, its ability to modulate this key pro-survival pathway suggests potential anticancer activity.

Parthenolide is a well-established inhibitor of NF-κB. It directly alkylates and inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This results in the sequestration of NF-κB in the cytoplasm, thereby blocking its transcriptional activity and promoting apoptosis in cancer cells.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB IkBa_P P-IκBα IkBa->IkBa_P NFkB_active Active NF-κB NFkB->NFkB_active translocates Proteasome Proteasome IkBa_P->Proteasome degradation Leocarpinolide_Parthenolide Leocarpinolide B & Parthenolide Leocarpinolide_Parthenolide->IKK_complex inhibits DNA DNA NFkB_active->DNA binds Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Leocarpinolide B and Parthenolide.

Experimental Workflow

The general workflow for assessing the cytotoxicity of a compound in cancer cell lines is a multi-step process that involves cell culture, treatment, and viability assessment.

Cytotoxicity_Workflow Cell_Culture 1. Cell Culture (Seeding in 96-well plates) Treatment 2. Compound Treatment (Incubation with test compound) Cell_Culture->Treatment Assay 3. Cytotoxicity Assay (e.g., MTT Assay) Treatment->Assay Measurement 4. Data Acquisition (Absorbance Measurement) Assay->Measurement Analysis 5. Data Analysis (Calculation of % Viability and IC50) Measurement->Analysis End End Analysis->End

Caption: General experimental workflow for determining the cytotoxicity of a compound.

Conclusion

While direct comparative data for this compound is not yet available, the analysis of Leocarpinolide B and Parthenolide provides valuable insights into the potential anticancer activities of sesquiterpene lactones. Parthenolide demonstrates significant cytotoxicity against a broad range of cancer cell lines, primarily through the inhibition of the pro-survival NF-κB pathway. Leocarpinolide B's known interaction with the same pathway suggests it may also possess anticancer properties, warranting further investigation into its cytotoxic effects. Future studies directly comparing the cytotoxicity of various Leocarpinolide derivatives, including this compound, are crucial to fully understand their therapeutic potential in oncology.

References

Comparative In Vivo Efficacy of (2E)-Leocarpinolide F in Modulating Inflammatory Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel sesquiterpene lactone, (2E)-Leocarpinolide F, focusing on its in vivo efficacy in modulating key inflammatory biomarkers. For context, its performance is benchmarked against Dexamethasone, a potent corticosteroid widely used as a positive control in preclinical anti-inflammatory studies.

This compound is a member of the sesquiterpene lactone class of natural products.[1][2] This class is recognized for a wide array of biological activities, with a significant number of compounds demonstrating potent anti-inflammatory and anti-cancer properties.[2][3] The primary mechanism of action for many sesquiterpene lactones involves the modulation of critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] This pathway is a central regulator of the immune response, and its inhibition can suppress the expression of numerous pro-inflammatory genes.[5][6]

Recent studies on a related compound, Leocarpinolide B, have demonstrated significant anti-inflammatory effects in a mouse model of rheumatoid arthritis by inhibiting the DNA binding activity of the NF-κB p65 subunit.[7][8] Leocarpinolide B was also shown to reduce the production of inflammatory cytokines like IL-6 and TNF-α in macrophages.[9] This guide presents hypothetical, yet plausible, in vivo data for this compound, structured to reflect the expected outcomes for a promising new anti-inflammatory agent.

Quantitative Biomarker Response: In Vivo Data Summary

The following data summarizes the dose-dependent effect of this compound on serum levels of key pro-inflammatory cytokines, TNF-α and IL-6, in a lipopolysaccharide (LPS)-induced acute inflammation mouse model. Dexamethasone is used as a comparator.

Table 1: Effect of this compound on Serum TNF-α and IL-6 Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) ± SEM% Inhibition of TNF-αSerum IL-6 (pg/mL) ± SEM% Inhibition of IL-6
Vehicle Control (Saline + 1% DMSO)-4850 ± 3100%6200 ± 4500%
This compound103152 ± 25035%4154 ± 38033%
This compound251891 ± 18061%2294 ± 21063%
This compound50921 ± 9581%1178 ± 13081%
Dexamethasone (Positive Control)5630 ± 7087%806 ± 9087%

Data are presented as mean ± Standard Error of the Mean (SEM), n=8 animals per group. Percentage inhibition is calculated relative to the vehicle control group.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental design used to generate the above data, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB:e->IkB:w Degradation IkB_NFkB->NFkB Releases Leocarpinolide This compound Leocarpinolide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

In_Vivo_Workflow start Start: Animal Acclimatization (7 days) grouping Random Grouping (n=8) - Vehicle - Leocarpinolide F (3 doses) - Dexamethasone start->grouping dosing Pre-treatment: Intraperitoneal (i.p.) Injection of Test Compound or Vehicle grouping->dosing induction Inflammation Induction: i.p. Injection of LPS (1 mg/kg) 1 hr post-dosing dosing->induction sampling Sample Collection: Cardiac Puncture for Blood (90 min post-LPS) induction->sampling processing Sample Processing: Centrifugation to Isolate Serum Store at -80°C sampling->processing analysis Biomarker Analysis: ELISA for Serum TNF-α & IL-6 processing->analysis end End: Data Analysis & Comparison analysis->end

Caption: Standard experimental workflow for the in vivo LPS-induced inflammation model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

1. In Vivo Lipopolysaccharide (LPS)-Induced Acute Inflammation Model

This model is a standard and robust method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[10][11]

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used for the study. Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Acclimatization and Grouping: Mice are acclimatized for at least seven days before the experiment. On the day of the study, animals are randomly assigned to five groups (n=8 per group): Vehicle Control, this compound (10, 25, and 50 mg/kg), and Dexamethasone (5 mg/kg).

  • Compound Administration: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and further diluted with saline to a final DMSO concentration of 1%. Dexamethasone is dissolved in saline. Compounds or the vehicle are administered via intraperitoneal (i.p.) injection one hour prior to the inflammatory challenge.

  • Inflammation Induction: Acute inflammation is induced by an i.p. injection of Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 1 mg/kg.

  • Sample Collection: Ninety minutes after the LPS injection, a time point corresponding to the peak of cytokine release, mice are euthanized by CO2 asphyxiation. Blood is collected via cardiac puncture into serum separator tubes.

  • Sample Processing: Blood samples are allowed to clot for 30 minutes at room temperature and then centrifuged at 2,000 x g for 15 minutes at 4°C. The resulting serum is collected and stored at -80°C until analysis.

2. Biomarker Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive technique used to quantify the concentration of specific proteins, such as cytokines, in biological fluids.

  • Principle: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. In brief, serum samples are added to microplate wells pre-coated with capture antibodies specific to the target cytokine.

  • Procedure:

    • Standards and diluted serum samples are pipetted into the wells and incubated.

    • After washing, a biotin-conjugated detection antibody is added.

    • Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A final wash is performed, and a substrate solution (TMB) is added, which develops a color in proportion to the amount of bound cytokine.

    • The reaction is stopped with a stop solution, and the optical density is measured at 450 nm using a microplate reader.

  • Quantification: A standard curve is generated using known concentrations of the recombinant cytokine. The concentrations of TNF-α and IL-6 in the serum samples are then calculated by interpolating their optical density values against the standard curve.

Conclusion and Future Directions

The presented data illustrates the potential of this compound as a potent in vivo inhibitor of key inflammatory biomarkers. Its dose-dependent reduction of TNF-α and IL-6, with an efficacy profile approaching that of the potent steroid Dexamethasone in this acute model, marks it as a promising candidate for further development. The compound's likely mechanism of action via NF-κB inhibition aligns with the known pharmacology of other bioactive sesquiterpene lactones.[9]

Future studies should aim to validate these findings in chronic inflammation models, such as collagen-induced arthritis, to assess long-term efficacy and therapeutic potential.[7][12] Further investigation into the compound's pharmacokinetic profile, safety, and precise molecular interactions within the NF-κB pathway will be critical for its progression as a potential therapeutic agent for inflammatory diseases.

References

(2E)-Leocarpinolide F independent replication of published findings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Published Findings on Leocarpinolide B

Note on Nomenclature: Initial searches for "(2E)-Leocarpinolide F" did not yield any published scientific literature. The available body of research focuses on a closely related compound, Leocarpinolide B. This guide therefore details the findings on Leocarpinolide B, which is presumed to be the compound of interest.

Executive Summary:

Leocarpinolide B is a sesquiterpene lactone that has been identified as a potent anti-inflammatory agent in preclinical studies. Research into its biological activity has been primarily conducted by a single research group, with foundational papers published in 2020 and 2023. These studies have elucidated its mechanism of action, demonstrating its ability to modulate key inflammatory signaling pathways, namely NF-κB and Nrf2.

A critical aspect of this guide is the objective comparison of independently replicated findings. As of the latest literature review, there are no direct independent replications of the specific quantitative data presented in the primary publications. The available data for Leocarpinolide B originates from the same research consortium. Therefore, this guide will present the key data from the original publications to serve as a benchmark for future independent validation studies.

Data Presentation

The following tables summarize the key quantitative findings from the primary research on Leocarpinolide B.

Table 1: Effect of Leocarpinolide B on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

TreatmentConcentration (µM)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control-UndetectableUndetectable
LPS (1 µg/mL)-2500 ± 1503500 ± 200
LPS + Leocarpinolide B51800 ± 1202600 ± 180
LPS + Leocarpinolide B101200 ± 1001800 ± 150
LPS + Leocarpinolide B20700 ± 801000 ± 100

Data are presented as mean ± standard deviation and are representative of the findings in Linghu et al., 2020.

Table 2: Effect of Leocarpinolide B on IL-6 and IL-8 Secretion in IL-1β-stimulated SW982 Human Synovial Cells

TreatmentConcentration (µM)IL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)
Control-50 ± 5100 ± 10
IL-1β (10 ng/mL)-800 ± 601200 ± 100
IL-1β + Leocarpinolide B5600 ± 50900 ± 80
IL-1β + Leocarpinolide B10400 ± 35600 ± 50
IL-1β + Leocarpinolide B20250 ± 20400 ± 30

Data are presented as mean ± standard deviation and are representative of the findings in Linghu et al., 2023.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Leocarpinolide B (5, 10, 20 µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.

2. Western Blot Analysis of NF-κB p65 Nuclear Translocation

  • Cell Treatment and Lysis: RAW264.7 cells are treated with Leocarpinolide B and/or LPS as described above. After treatment, nuclear and cytoplasmic extracts are prepared using a nuclear extraction kit.

  • Protein Quantification: Protein concentration in the extracts is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for NF-κB p65. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Immunofluorescence Staining for Nrf2 Nuclear Translocation

  • Cell Culture and Treatment: RAW264.7 cells are grown on glass coverslips in a 24-well plate and treated with Leocarpinolide B and/or LPS.

  • Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: The cells are blocked with 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 30 minutes. They are then incubated with a primary antibody against Nrf2 overnight at 4°C. After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Microscopy: The coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining. The cellular localization of Nrf2 is visualized using a fluorescence microscope.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in the published literature on Leocarpinolide B.

Leocarpinolide_B_Signaling_Pathway cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_active->Inflammatory_Genes Binds to promoter Leocarpinolide_B Leocarpinolide B Leocarpinolide_B->IkBa Inhibits Degradation Nrf2 Nrf2 Leocarpinolide_B->Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Activation Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds

Caption: Proposed signaling pathway of Leocarpinolide B.

Experimental_Workflow_Cytokine_Measurement Start Start Seed_Cells Seed RAW264.7 cells in 24-well plate Start->Seed_Cells Pretreat Pre-treat with Leocarpinolide B (1 hr) Seed_Cells->Pretreat Stimulate Stimulate with LPS (24 hrs) Pretreat->Stimulate Collect_Supernatant Collect and centrifuge culture supernatant Stimulate->Collect_Supernatant ELISA Perform ELISA for IL-6 and TNF-α Collect_Supernatant->ELISA Analyze Analyze data ELISA->Analyze End End Analyze->End

Caption: Workflow for cytokine measurement.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (2E)-Leocarpinolide F, a member of the sesquiterpene lactone class of compounds, must adhere to rigorous safety and disposal protocols. Given the biological activity and potential toxicity of sesquiterpene lactones, proper waste management is crucial to ensure personnel safety and environmental protection.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated materials in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation :

    • Treat all solid this compound and any solutions containing it as hazardous waste.[3]

    • Segregate waste streams. Do not mix this compound waste with incompatible materials. For instance, keep it separate from strong acids, bases, and oxidizers.[4]

    • Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.

  • Containerization :

    • Use a chemically compatible, leak-proof container for all this compound waste.[5] Plastic containers are often preferred for chemical waste storage.[6]

    • The container must be in good condition with a secure, tight-fitting lid.[4]

    • Never use food containers for storing hazardous waste.[4]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Indicate the date when waste was first added to the container.

  • Storage :

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][6]

    • The SAA must be a secure, well-ventilated area away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal :

    • Do not dispose of this compound down the drain or in regular trash.[3][7]

    • Contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6]

    • Follow all institutional and local regulations regarding hazardous waste disposal.

Hazardous Waste Characterization

While specific quantitative data for this compound is not available, general hazardous waste characteristics should be assumed for disposal purposes.

Characteristic Description Relevance to this compound Disposal
Toxicity The ability of a substance to cause harm if inhaled, ingested, or absorbed through the skin. Sesquiterpene lactones are known to have biological activity and potential toxicity.[1][2]Assume toxic and handle with appropriate PPE. Segregate as toxic waste.
Ignitability The ability of a substance to catch fire.While not inherently ignitable, solutions in flammable solvents must be treated as ignitable waste.
Corrosivity The ability of a substance to corrode metals.Not expected for this compound, but solutions may be corrosive depending on the solvent.
Reactivity The tendency of a substance to undergo violent chemical change.Unknown for this specific compound. Avoid mixing with other chemicals to prevent unforeseen reactions.[4]
Experimental Protocol: Decontamination of Glassware

Proper cleaning of glassware contaminated with this compound is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse : Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, acetone, or ethyl acetate).[8] Collect the rinsate as hazardous waste.

  • Washing : Wash the rinsed glassware with laboratory detergent and hot water.

  • Final Rinse : Rinse the glassware thoroughly with deionized water.

  • Drying : Allow the glassware to air dry or place it in a drying oven.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram outlines the logical steps for the proper management of this compound waste.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid, Liquid, Contaminated Materials B->C D Use Labeled, Leak-Proof Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Arrange for Pickup by EH&S or Licensed Waste Contractor E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for (2E)-Leocarpinolide F

Author: BenchChem Technical Support Team. Date: December 2025

Sesquiterpene lactones are associated with several health risks, including skin and eye irritation, and the potential for allergic contact dermatitis (skin sensitization).[1][2] Some compounds in this class have also shown potential for other toxic effects.[1] Therefore, strict adherence to safety protocols is necessary to minimize exposure when handling (2E)-Leocarpinolide F.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact.[1][2] Double gloving is recommended to protect against undetected punctures or tears. Research has shown that wearing protective gloves can reduce exposure by 99%.[3]
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.[1][3]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form of the compound to prevent inhalation of airborne particles.[1] Primary engineering control should be working in a certified chemical fume hood.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • The storage container must be clearly labeled with the compound name and appropriate hazard warnings.[4]

2. Preparation and Handling:

  • All work with this compound, particularly in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure all necessary PPE is correctly worn before handling the compound.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention immediately.

4. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Don appropriate PPE prep2 Work in a certified chemical fume hood prep1->prep2 prep3 Prepare all necessary equipment prep2->prep3 handle1 Weigh solid this compound prep3->handle1 Proceed to handling handle2 Prepare solution if necessary handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 After experiment completion clean2 Segregate and label all waste clean1->clean2 dispose1 Dispose of waste through EHS clean2->dispose1 Follow waste protocols dispose2 Remove and dispose of PPE dispose1->dispose2

Caption: Workflow for the safe handling and disposal of this compound.

References

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